Product packaging for Guanine-13C5,15N5(Cat. No.:)

Guanine-13C5,15N5

Cat. No.: B15136065
M. Wt: 161.057 g/mol
InChI Key: UYTPUPDQBNUYGX-IIYFYTTLSA-N
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Description

Guanine-13C5,15N5 is a useful research compound. Its molecular formula is C5H5N5O and its molecular weight is 161.057 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5N5O B15136065 Guanine-13C5,15N5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H5N5O

Molecular Weight

161.057 g/mol

IUPAC Name

2-(15N)azanyl-1,7-dihydropurin-6-one

InChI

InChI=1S/C5H5N5O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1

InChI Key

UYTPUPDQBNUYGX-IIYFYTTLSA-N

Isomeric SMILES

[13CH]1=[15N][13C]2=[13C]([15NH]1)[13C](=O)[15NH][13C](=[15N]2)[15NH2]

Canonical SMILES

C1=NC2=C(N1)C(=O)NC(=N2)N

Origin of Product

United States

Foundational & Exploratory

The Role of Guanine-¹³C₅,¹⁵N₅ in Advancing Molecular Biology Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Guanine-¹³C₅,¹⁵N₅ is a stable isotope-labeled (SIL) version of the natural purine nucleobase, guanine. In this molecule, all five carbon atoms are replaced with their heavy isotope, carbon-13 (¹³C), and all five nitrogen atoms are replaced with the heavy isotope, nitrogen-15 (¹⁵N).[1][2] This labeling renders the molecule chemically identical to its natural counterpart but significantly heavier, a property that is readily detectable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][4] This key characteristic makes Guanine-¹³C₅,¹⁵N₅ an invaluable tool for a wide range of applications in molecular biology, from elucidating metabolic pathways to quantifying DNA adducts and studying the structure of nucleic acids.[5]

Stable isotopes like ¹³C and ¹⁵N are non-radioactive, making them safe for use in various experimental systems, including in vivo studies. Their incorporation into biomolecules allows for precise tracing and quantification, providing insights that would be difficult to obtain with other methods.

Core Applications in Molecular Biology

The utility of Guanine-¹³C₅,¹⁵N₅ stems from its ability to serve as a tracer and an internal standard in complex biological samples.

Mass Spectrometry-Based Quantification

In mass spectrometry, the significant mass difference between labeled and unlabeled guanine allows for its use as an ideal internal standard. When added to a biological sample at a known concentration, it co-purifies with the endogenous, unlabeled guanine. By comparing the ion signal intensities of the labeled standard and the unlabeled analyte, researchers can achieve highly accurate and precise quantification of guanine and its modified forms, such as DNA adducts, which are implicated in mutagenesis and carcinogenesis. This isotope dilution mass spectrometry approach corrects for sample loss during preparation and variations in instrument response.

Metabolic Labeling and Flux Analysis

Guanine-¹³C₅,¹⁵N₅ can be introduced into cell cultures or organisms to trace the metabolic fate of guanine. As cells grow and divide, they incorporate the labeled guanine into newly synthesized DNA and RNA. By tracking the incorporation of the heavy isotopes over time, researchers can study the dynamics of nucleic acid synthesis, degradation, and turnover. This technique, known as Stable Isotope Probing (SIP), provides a window into the metabolic activity of cells and can reveal how metabolic pathways are regulated under different conditions or in response to therapeutic agents.

NMR Spectroscopy for Structural Biology

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of biomolecules in solution. However, the NMR spectra of large nucleic acid molecules can be very complex and crowded. Incorporating ¹³C and ¹⁵N isotopes into the guanine residues helps to resolve this complexity. The distinct nuclear spin properties of these isotopes allow for multidimensional NMR experiments that can distinguish between different atoms in the molecule, facilitating resonance assignment and the determination of high-resolution structures of DNA and RNA, as well as their complexes with proteins or small molecules.

Quantitative Data

The precise mass difference imparted by isotopic labeling is fundamental to its application.

PropertyUnlabeled GuanineGuanine-¹³C₅,¹⁵N₅
Molecular Formula C₅H₅N₅O[¹³C]₅H₅[¹⁵N]₅O
Average Molecular Weight ( g/mol ) 151.13161.06
Monoisotopic Mass (Da) 151.0494161.0510
Mass Shift (Da) -+10.0016

Data compiled from various sources providing molecular properties of labeled and unlabeled guanine.

Experimental Protocols and Methodologies

Metabolic Labeling of Nucleic Acids in Cell Culture

This protocol provides a general workflow for labeling cellular nucleic acids with Guanine-¹³C₅,¹⁵N₅ for subsequent analysis.

  • Cell Culture: Grow the cells of interest in their standard growth medium.

  • Labeling Medium Preparation: Prepare a fresh batch of growth medium and supplement it with a known concentration of Guanine-¹³C₅,¹⁵N₅. The optimal concentration may vary depending on the cell type and experimental goals and should be determined empirically.

  • Labeling: Replace the standard growth medium with the labeling medium and incubate the cells for the desired period. The incubation time will depend on the rate of nucleic acid synthesis and the desired level of incorporation.

  • Harvesting: After incubation, harvest the cells by centrifugation or other appropriate methods.

  • Nucleic Acid Extraction: Extract DNA and/or RNA from the cell pellet using standard molecular biology protocols (e.g., phenol-chloroform extraction, column-based kits).

  • Analysis: The labeled nucleic acids are now ready for analysis by mass spectrometry or NMR spectroscopy.

Quantitative Analysis by Isotope Dilution LC-MS/MS

This protocol outlines the use of Guanine-¹³C₅,¹⁵N₅ as an internal standard for quantifying a specific guanine-containing analyte (e.g., a DNA adduct).

  • Sample Preparation: To a known amount of the biological sample (e.g., extracted DNA), add a precise amount of the Guanine-¹³C₅,¹⁵N₅-labeled internal standard.

  • Hydrolysis: If analyzing DNA or RNA, hydrolyze the nucleic acids to release the individual nucleobases or nucleosides using enzymatic or chemical methods.

  • Chromatographic Separation: Inject the hydrolyzed sample into a liquid chromatography (LC) system to separate the analyte of interest from other components in the mixture.

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer (MS/MS). The instrument is set up to monitor specific mass-to-charge (m/z) transitions for both the unlabeled analyte and the labeled internal standard.

  • Quantification: A calibration curve is generated using known concentrations of the unlabeled analyte and a fixed concentration of the internal standard. The concentration of the analyte in the unknown sample is determined by comparing the ratio of its peak area to that of the internal standard against the calibration curve.

Visualizing Workflows and Pathways

metabolic_incorporation cluster_medium Cell Culture Medium cluster_cell Cellular Processes Guanine_labeled Guanine-¹³C₅,¹⁵N₅ Cell_uptake Cellular Uptake Guanine_labeled->Cell_uptake Nucleotide_pool Nucleotide Pool (dGTP/GTP) Cell_uptake->Nucleotide_pool Salvage Pathway DNA_poly DNA Polymerase Nucleotide_pool->DNA_poly RNA_poly RNA Polymerase Nucleotide_pool->RNA_poly DNA_labeled Labeled DNA DNA_poly->DNA_labeled Incorporation RNA_labeled Labeled RNA RNA_poly->RNA_labeled Incorporation

lc_msms_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., DNA extract) Spike Spike with known amount of Guanine-¹³C₅,¹⁵N₅ Internal Standard Sample->Spike Hydrolysis Hydrolysis to Nucleobases Spike->Hydrolysis LC Liquid Chromatography (Separation) Hydrolysis->LC MSMS Tandem Mass Spectrometry (Detection) LC->MSMS Quant Quantification (Peak Area Ratio vs. Calibration Curve) MSMS->Quant

nmr_application Unlabeled Unlabeled Nucleic Acid (e.g., RNA) Overlapped_Spectra Complex, Overlapped NMR Spectrum Unlabeled->Overlapped_Spectra yields Labeled ¹³C, ¹⁵N Labeled Nucleic Acid Resolved_Spectra Resolved Multidimensional NMR Spectrum Labeled->Resolved_Spectra yields Limited_Info Limited Structural Information Overlapped_Spectra->Limited_Info leads to Detailed_Info High-Resolution Structure & Dynamic Analysis Resolved_Spectra->Detailed_Info enables

Conclusion

Guanine-¹³C₅,¹⁵N₅ is a versatile and powerful reagent for modern molecular biology. Its application in mass spectrometry enables highly accurate quantification of nucleic acids and their modifications, which is critical for fields like toxicology and cancer research. As a metabolic tracer, it provides dynamic information on nucleic acid metabolism that is unattainable through conventional methods. Furthermore, in structural biology, it is instrumental in dissecting the complex NMR spectra of large nucleic acid molecules, paving the way for a deeper understanding of their function and interactions. The continued use of Guanine-¹³C₅,¹⁵N₅ and other stable isotope-labeled compounds will undoubtedly continue to fuel discovery in both basic and applied life sciences.

References

Guanine-13C5,15N5: An In-depth Technical Guide to its Application as a Stable Isotope-Labeled Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise world of quantitative bioanalysis, particularly in the fields of genomics, drug metabolism, and biomarker discovery, the accuracy and reliability of measurements are paramount. The use of stable isotope-labeled internal standards (SIL-IS) in conjunction with mass spectrometry has become the gold standard for achieving the highest levels of accuracy and precision.[1][2] Guanine-13C5,15N5, a stable isotope-labeled analog of the nucleobase guanine, serves as an exemplary internal standard for the quantification of guanine and its modified forms, such as in the study of DNA adducts and oxidative DNA damage.[3][4] This technical guide provides a comprehensive overview of the application of this compound, including detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and analytical workflows.

Stable isotopes are non-radioactive atoms that contain a different number of neutrons than their more common counterparts, resulting in a greater mass.[5] Because their chemical properties are nearly identical to the unlabeled analyte, SIL-ISs like this compound co-elute chromatographically and exhibit similar ionization efficiency in the mass spectrometer. This allows them to effectively compensate for variations in sample preparation, such as extraction losses, and for matrix effects that can suppress or enhance the analyte signal.

Quantitative Data Presentation

The use of a stable isotope-labeled internal standard like this compound is crucial for the validation of analytical methods to ensure they are accurate, precise, and reliable. The tables below summarize the typical performance characteristics of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of guanine and its modified forms using a SIL-IS.

ParameterTypical PerformanceReference
Lower Limit of Quantification (LLOQ)0.25 - 10 fmol
Upper Limit of Quantification (ULOQ)>20 pmol
Accuracy (% Deviation)-11.5% to 14.7%
Precision (%CV)1.7% to 16%
Linearity (R²)>0.99
Recovery>90%

Table 1: Typical Analytical Performance Parameters for Guanine Quantification using a Stable Isotope-Labeled Internal Standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Guanine152.1135.120
This compound162.1145.120
8-oxo-guanine168.1140.122
8-oxo-guanine-13C5,15N5178.1150.122

Table 2: Example Mass Spectrometry Parameters for the Analysis of Guanine and 8-oxo-guanine with their respective Stable Isotope-Labeled Internal Standards.

Experimental Protocols

DNA Hydrolysis for Guanine Analysis

To quantify guanine from a biological sample, it is first necessary to hydrolyze the DNA to its constituent nucleosides or nucleobases. Both enzymatic and chemical hydrolysis methods can be employed.

a) Enzymatic Hydrolysis

This method uses a cocktail of enzymes to digest the DNA into individual nucleosides.

  • Materials:

    • Purified DNA sample

    • Benzonase

    • Phosphodiesterase I

    • Alkaline Phosphatase

    • Tris-HCl buffer (20 mM, pH 7.9) containing 100 mM NaCl and 20 mM MgCl₂

  • Procedure:

    • Prepare a "Digest Mix" by adding 250 Units of Benzonase, 300 mUnits of Phosphodiesterase I, and 200 Units of Alkaline Phosphatase to 5 mL of Tris-HCl buffer.

    • To 1 µg of DNA sample, add 50 µL of the Digest Mix.

    • Spike the sample with a known concentration of this compound internal standard.

    • Incubate the mixture at 37°C for 6 hours.

    • The resulting solution containing the nucleosides is then ready for LC-MS/MS analysis.

b) Acid Hydrolysis

This method uses acid to break the glycosidic bonds, releasing the nucleobases.

  • Materials:

    • Purified DNA sample

    • Formic acid (88%)

  • Procedure:

    • Add a known amount of this compound internal standard to the DNA sample.

    • Add formic acid to a final concentration of 60%.

    • Heat the sample at 100°C for 60 minutes.

    • Evaporate the formic acid under a stream of nitrogen.

    • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis of Guanine
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Gradient: A linear gradient from 2% to 35% Mobile Phase B over 10 minutes.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: As specified in Table 2.

  • Quantification: The concentration of guanine in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the this compound internal standard and comparing this ratio to a calibration curve prepared with known concentrations of guanine and the internal standard.

Mandatory Visualization

Analytical Workflow for Guanine Quantification

analytical_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing DNA_Sample DNA Sample Spike_IS Spike with This compound DNA_Sample->Spike_IS Hydrolysis DNA Hydrolysis (Enzymatic or Acidic) Spike_IS->Hydrolysis LC_Separation LC Separation Hydrolysis->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Guanine / IS) Peak_Integration->Ratio_Calculation Quantification Quantification (Calibration Curve) Ratio_Calculation->Quantification

Caption: Workflow for the quantification of guanine using this compound.

Base Excision Repair Pathway for Oxidized Guanine

Oxidative stress can lead to the formation of 8-oxo-guanine (8-oxoG), a common and mutagenic DNA lesion. The Base Excision Repair (BER) pathway is the primary mechanism for removing this type of damage.

base_excision_repair cluster_dna Damaged DNA cluster_repair Repair Process DNA_strand 5'-...G...-3' 3'-...C...-5' Oxidative_Stress Oxidative Stress (e.g., ROS) Damaged_DNA 5'-...8-oxoG...-3' 3'-...C...-5' Oxidative_Stress->Damaged_DNA OGG1 OGG1 (Glycosylase) Damaged_DNA->OGG1 AP_Site AP Site (Apurinic/Apyrimidinic) OGG1->AP_Site Removes 8-oxoG APE1 APE1 (Endonuclease) AP_Site->APE1 Nick Nicked DNA APE1->Nick Cleaves backbone PolB_Lig3 DNA Polymerase β & DNA Ligase III Nick->PolB_Lig3 Repaired_DNA Repaired DNA 5'-...G...-3' 3'-...C...-5' PolB_Lig3->Repaired_DNA Inserts Guanine & Seals nick

Caption: Base Excision Repair (BER) pathway for 8-oxo-guanine.

Conclusion

This compound is an indispensable tool for researchers and scientists in the field of quantitative bioanalysis. Its use as a stable isotope-labeled internal standard provides the necessary accuracy and precision for the reliable quantification of guanine and its derivatives in complex biological matrices. The detailed protocols and data presented in this guide serve as a valuable resource for the development and validation of robust analytical methods. The visualization of the analytical workflow and the Base Excision Repair pathway further illustrates the practical application and biological relevance of studying guanine and its modifications. By adhering to these principles and methodologies, researchers can ensure the integrity and high quality of their data in drug development and other scientific endeavors.

References

An In-depth Technical Guide to Metabolic Labeling with Guanine-¹³C₅,¹⁵N₅

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of metabolic labeling using the stable isotope-labeled nucleobase, Guanine-¹³C₅,¹⁵N₅. This technique is a powerful tool for tracing the metabolism and incorporation of guanine into nucleic acids (DNA and RNA) and for quantifying changes in nucleotide pools in response to various stimuli or therapeutic interventions.

Introduction to Metabolic Labeling

Metabolic labeling is a technique used to trace the metabolic fate of molecules in biological systems.[1] By introducing a "heavy" isotope-labeled precursor, such as Guanine-¹³C₅,¹⁵N₅, into cells or organisms, researchers can track its incorporation into downstream metabolites and macromolecules.[1] This non-radioactive labeling approach allows for the sensitive and accurate quantification of dynamic cellular processes using mass spectrometry.

Guanine, a fundamental component of nucleic acids, is a purine derivative.[2] Guanine-¹³C₅,¹⁵N₅ is a stable isotope-labeled version of guanine where all five carbon atoms are replaced with carbon-13 (¹³C) and all five nitrogen atoms are replaced with nitrogen-15 (¹⁵N). This labeling results in a significant mass shift, enabling clear differentiation from its unlabeled ("light") counterpart in mass spectrometry analysis.

The Underlying Principle: The Purine Salvage Pathway

Exogenously supplied guanine is primarily incorporated into the cellular nucleotide pool via the purine salvage pathway. This pathway is a crucial recycling mechanism that conserves energy by reusing preformed purine bases to synthesize nucleotides.[3] The key enzyme in this process is Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT).[4] HGPRT catalyzes the transfer of a phosphoribosyl group from phosphoribosyl pyrophosphate (PRPP) to guanine, forming Guanosine Monophosphate (GMP).

Once labeled GMP is synthesized, it can be further phosphorylated to form Guanosine Diphosphate (GDP) and Guanosine Triphosphate (GTP). These labeled guanine nucleotides are then available for incorporation into newly synthesized RNA and DNA by RNA and DNA polymerases, respectively.

Purine_Salvage_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Guanine_13C5_15N5 Guanine-¹³C₅,¹⁵N₅ Guanine_13C5_15N5_in Guanine-¹³C₅,¹⁵N₅ Guanine_13C5_15N5->Guanine_13C5_15N5_in Transport HGPRT HGPRT Guanine_13C5_15N5_in->HGPRT PRPP PRPP PRPP->HGPRT GMP_labeled GMP-¹³C₅,¹⁵N₅ HGPRT->GMP_labeled GDP_labeled GDP-¹³C₅,¹⁵N₅ GMP_labeled->GDP_labeled Phosphorylation GTP_labeled GTP-¹³C₅,¹⁵N₅ GDP_labeled->GTP_labeled Phosphorylation RNA_labeled RNA-¹³C₅,¹⁵N₅ GTP_labeled->RNA_labeled Transcription DNA_labeled DNA-¹³C₅,¹⁵N₅ GTP_labeled->DNA_labeled Replication (via dGTP)

Figure 1. Incorporation of Guanine-¹³C₅,¹⁵N₅ via the Purine Salvage Pathway.

Applications in Research and Drug Development

Metabolic labeling with Guanine-¹³C₅,¹⁵N₅ offers a versatile platform for various applications:

  • Nucleic Acid Turnover: Quantify the rates of DNA replication and RNA transcription and degradation in different cell populations or under various conditions.

  • Drug Efficacy and Mechanism of Action: Assess the impact of drugs on nucleotide metabolism and nucleic acid synthesis. For instance, it can be used to evaluate the effectiveness of anticancer drugs that target DNA replication or repair.

  • Metabolic Flux Analysis: Trace the flow of guanine through different metabolic pathways and understand how these pathways are altered in disease states.

  • Biomarker Discovery: Identify changes in nucleotide pools or nucleic acid synthesis rates that may serve as biomarkers for disease diagnosis or prognosis.

Experimental Design and Workflow

A typical metabolic labeling experiment using Guanine-¹³C₅,¹⁵N₅ involves several key steps, from cell culture to data analysis.

Experimental_Workflow Start Start Cell_Culture 1. Cell Culture (e.g., in purine-depleted medium) Start->Cell_Culture Labeling 2. Introduce Guanine-¹³C₅,¹⁵N₅ Cell_Culture->Labeling Incubation 3. Incubate for a defined period Labeling->Incubation Harvest 4. Harvest Cells Incubation->Harvest Extraction 5. Extract Metabolites and/or Nucleic Acids Harvest->Extraction Analysis 6. LC-MS/MS Analysis Extraction->Analysis Data_Processing 7. Data Processing and Quantification Analysis->Data_Processing End End Data_Processing->End

Figure 2. General Experimental Workflow for Metabolic Labeling.

Detailed Experimental Protocols

The following are generalized protocols that can be adapted for specific cell types and experimental goals.

Cell Culture and Labeling

Objective: To incorporate Guanine-¹³C₅,¹⁵N₅ into the cellular nucleotide pool and nucleic acids.

Materials:

  • Cell line of interest

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed fetal bovine serum (dFBS) to minimize unlabeled guanine

  • Guanine-¹³C₅,¹⁵N₅ stock solution (e.g., dissolved in DMSO or a mild base)

  • Phosphate-buffered saline (PBS)

Protocol:

  • Cell Seeding: Seed cells in a multi-well plate or flask at a density that will allow for logarithmic growth during the labeling period.

  • Medium Preparation: Prepare the labeling medium by supplementing a base medium with dFBS and other necessary components, but without unlabeled guanine.

  • Pre-incubation (Optional): To enhance labeling efficiency, you can pre-incubate the cells in a purine-free medium for a short period before adding the labeled guanine.

  • Labeling: Add the Guanine-¹³C₅,¹⁵N₅ stock solution to the culture medium to achieve the desired final concentration (typically in the low micromolar range, to be optimized for each cell line).

  • Incubation: Incubate the cells for the desired labeling period. This can range from a few hours to several days, depending on the turnover rate of the molecules of interest.

  • Harvesting:

    • For metabolite analysis: Quickly wash the cells with ice-cold PBS and immediately quench metabolism (e.g., with cold methanol or by flash-freezing).

    • For nucleic acid analysis: Wash the cells with PBS and proceed to DNA/RNA extraction.

Metabolite Extraction

Objective: To extract small molecule metabolites, including labeled and unlabeled guanine nucleotides.

Materials:

  • 80% Methanol (pre-chilled to -80°C)

  • Cell scraper

  • Centrifuge

Protocol:

  • After harvesting, add a sufficient volume of ice-cold 80% methanol to the cells.

  • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Vortex the lysate thoroughly.

  • Incubate at -20°C for at least 30 minutes to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Carefully collect the supernatant containing the metabolites.

  • Dry the supernatant (e.g., using a vacuum concentrator) and store it at -80°C until LC-MS/MS analysis.

Nucleic Acid Extraction and Digestion

Objective: To isolate DNA and/or RNA and digest them into individual nucleosides for analysis.

Materials:

  • Commercial DNA or RNA extraction kit

  • Nuclease P1

  • Alkaline Phosphatase

  • Buffers for digestion

Protocol:

  • Extract DNA and/or RNA from the harvested cells using a commercial kit according to the manufacturer's instructions.

  • Quantify the extracted nucleic acids.

  • For a typical digestion, incubate a defined amount of nucleic acid (e.g., 1-5 µg) with Nuclease P1 at 37°C for 2-4 hours.

  • Add alkaline phosphatase and continue the incubation at 37°C for another 1-2 hours.

  • The resulting mixture of nucleosides is ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Objective: To separate and quantify the light and heavy forms of guanosine (from RNA) or deoxyguanosine (from DNA).

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

General Parameters:

  • Chromatography: A C18 reverse-phase column is typically used for nucleoside separation. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is employed.

  • Mass Spectrometry: The instrument is operated in positive ion mode with multiple reaction monitoring (MRM) for targeted quantification. The mass transitions for light and heavy guanosine (or deoxyguanosine) need to be determined.

Data Presentation and Analysis

The primary output of the LC-MS/MS analysis is the peak areas for the light and heavy isotopologues. From this data, the percentage of incorporation can be calculated.

Table 1: Hypothetical Mass Transitions for Labeled and Unlabeled Guanosine

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Guanosine (Light)284.1152.1
Guanosine-¹³C₅,¹⁵N₅ (Heavy)294.1162.1
Deoxyguanosine (Light)268.1152.1
Deoxyguanosine-¹³C₅,¹⁵N₅ (Heavy)278.1162.1

Note: The exact m/z values may vary slightly depending on the instrument and ionization conditions.

Table 2: Example Data for Guanine Incorporation into RNA

ConditionTime Point (hours)Peak Area (Light Guanosine)Peak Area (Heavy Guanosine)% Incorporation
Control241.2 x 10⁷00%
Treatment A69.8 x 10⁶2.5 x 10⁶20.3%
Treatment A127.5 x 10⁶5.1 x 10⁶40.5%
Treatment A244.3 x 10⁶8.2 x 10⁶65.6%
Treatment B241.0 x 10⁷1.5 x 10⁶13.0%

Calculation of % Incorporation: % Incorporation = [Peak Area (Heavy) / (Peak Area (Light) + Peak Area (Heavy))] x 100

Conclusion

Metabolic labeling with Guanine-¹³C₅,¹⁵N₅ is a robust and sensitive technique for investigating purine metabolism and nucleic acid dynamics. By providing a means to trace the fate of guanine in living systems, this method offers valuable insights for basic research, drug discovery, and clinical diagnostics. Careful experimental design and optimization are crucial for obtaining reliable and reproducible results.

References

The Role of Guanine-¹³C₅,¹⁵N₅ in Advancing Nucleic Acid Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Stable isotope labeling with Guanine-¹³C₅,¹⁵N₅ has become an indispensable tool in the field of nucleic acid research. By replacing the natural abundance of carbon-12 and nitrogen-14 with their heavier, non-radioactive isotopes, ¹³C and ¹⁵N, researchers can unlock a wealth of structural, dynamic, and quantitative information about DNA and RNA. This technical guide provides a comprehensive overview of the applications of Guanine-¹³C₅,¹⁵N₅, detailed experimental protocols, and quantitative data to empower researchers in their quest to understand the intricate world of nucleic acids.

Core Applications of Guanine-¹³C₅,¹⁵N₅ in Nucleic Acid Research

The unique physical properties of ¹³C and ¹⁵N isotopes make Guanine-¹³C₅,¹⁵N₅ a versatile tool for a range of sophisticated analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

1. Elucidating Nucleic Acid Structure and Dynamics with NMR Spectroscopy:

Isotopically labeling guanine residues within a DNA or RNA molecule significantly enhances the power of NMR spectroscopy for determining three-dimensional structures and probing molecular motions. The introduction of ¹³C and ¹⁵N nuclei provides additional NMR-active spins, which allows for the use of multi-dimensional heteronuclear NMR experiments. These experiments resolve spectral overlap and provide through-bond and through-space correlations that are crucial for resonance assignment and structure calculation.[1][2]

Key advantages of using Guanine-¹³C₅,¹⁵N₅ in NMR studies include:

  • Simplified Spectra: Isotope labeling allows for the selective observation of signals from the labeled guanine residues, reducing the complexity of crowded spectra, especially in larger nucleic acid molecules.[1]

  • Enhanced Resolution: Multi-dimensional experiments (e.g., 3D H/N/C) spread out resonances into additional dimensions, improving resolution and facilitating the assignment of individual atomic signals.

  • Probing Dynamics: NMR relaxation experiments on ¹³C and ¹⁵N labeled sites provide insights into the internal motions of nucleic acids on a wide range of timescales, from picoseconds to seconds. This is critical for understanding phenomena like base flipping, conformational changes upon ligand binding, and the flexibility of loop regions.

2. Precise Quantification of Nucleic Acids and Their Modifications with Mass Spectrometry:

In mass spectrometry, Guanine-¹³C₅,¹⁵N₅ serves as an ideal internal standard for the accurate quantification of guanine and its modified forms in biological samples.[3][4] This technique, known as isotope dilution mass spectrometry, is considered the gold standard for quantitative analysis due to its high precision and accuracy.

The workflow involves adding a known amount of the heavy-labeled Guanine-¹³C₅,¹⁵N₅ standard to a sample. The labeled and unlabeled (native) guanine are then extracted, processed, and analyzed by LC-MS/MS. By comparing the signal intensities of the heavy and light forms, the exact amount of the native guanine or its adducts in the original sample can be determined. This method corrects for sample loss during preparation and variations in ionization efficiency.

Applications in quantitative mass spectrometry include:

  • DNA Adduct Quantification: Measuring the levels of DNA damage (adducts) caused by carcinogens or other environmental toxins.

  • Metabolic Studies: Tracing the metabolic fate of guanine and its incorporation into DNA and RNA.

  • Biomarker Discovery: Quantifying modified nucleosides in urine or other bodily fluids as potential biomarkers for disease.

3. Investigating Drug-Nucleic Acid Interactions:

Understanding how drugs bind to their nucleic acid targets is fundamental for rational drug design. Guanine-¹³C₅,¹⁵N₅ labeling provides a powerful lens through which to view these interactions.

In NMR, the binding of a drug to a labeled DNA or RNA molecule will cause changes in the chemical environment of the guanine nuclei, leading to perturbations in their chemical shifts. By monitoring these chemical shift perturbations, researchers can map the binding site of the drug on the nucleic acid and gain insights into the conformational changes that occur upon binding.

In mass spectrometry, native MS can be used to study non-covalent drug-nucleic acid complexes, providing information on binding stoichiometry and affinity.

Quantitative Data Presentation

The following tables summarize typical quantitative data obtained in experiments utilizing Guanine-¹³C₅,¹⁵N₅.

Parameter Typical Value/Range Technique Application
¹H Chemical Shift (G-H8)7.5 - 8.5 ppmNMRStructure Determination
¹³C Chemical Shift (G-C8)135 - 140 ppmNMRStructure Determination
¹⁵N Chemical Shift (G-N7)230 - 240 ppmNMRProbing Metal Binding
Chemical Shift Perturbation (Δδ) upon Drug Binding0.1 - 1.0 ppmNMRDrug-DNA Interaction
Mass-to-Charge Ratio (m/z) of [dG-¹³C₅,¹⁵N₅+H]⁺Varies with full labelingMSInternal Standard
Limit of Quantification (LOQ) for DNA Adductsfmol to amol rangeLC-MS/MSBiomarker Analysis

Table 1: Representative NMR Chemical Shift Ranges for Guanine in DNA.

IsotopeAtomChemical Shift Range (ppm)
¹HH1'5.0 - 6.5
H87.5 - 8.5
¹³CC1'82 - 88
C2152 - 156
C4149 - 153
C5115 - 120
C6158 - 162
C8135 - 140
¹⁵NN1145 - 150
N7230 - 240
N9165 - 170

Note: Chemical shifts can vary depending on the local environment and secondary structure of the nucleic acid.

Table 2: Example of Mass Spectrometry Data for Quantitative Analysis of a Guanine Adduct.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Unlabeled Guanine Adduct[M+H]⁺Fragment specific to adduct
¹³C₅,¹⁵N₅-Guanine Adduct (Internal Standard)[M+10+H]⁺Fragment specific to adduct + 10

Experimental Protocols

1. Protocol for NMR Structure Determination of a ¹³C,¹⁵N-labeled RNA Oligonucleotide

This protocol provides a general framework for determining the solution structure of an RNA molecule uniformly labeled with ¹³C and ¹⁵N.

  • Step 1: Synthesis and Purification of ¹³C,¹⁵N-labeled RNA.

    • Perform in vitro transcription of the desired RNA sequence using ¹³C,¹⁵N-labeled nucleotide triphosphates (NTPs).

    • Purify the RNA transcript using denaturing polyacrylamide gel electrophoresis (PAGE) followed by electroelution or HPLC.

    • Desalt and exchange the purified RNA into the desired NMR buffer (e.g., 10 mM sodium phosphate, 50 mM NaCl, 0.1 mM EDTA, pH 6.5 in 90% H₂O/10% D₂O).

  • Step 2: NMR Data Acquisition.

    • Acquire a series of 2D and 3D heteronuclear NMR experiments on a high-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe.

    • Resonance Assignment:

      • 2D ¹H-¹⁵N HSQC: To assign backbone and sidechain amide protons and nitrogens.

      • 3D HNCACB, CBCA(CO)NH: To link sequential backbone resonances.

      • 3D HCCH-TOCSY: To assign ribose spin systems.

      • 3D ¹³C-edited NOESY-HSQC: To obtain through-space distance restraints between protons.

    • Restraint Generation:

      • Measure Nuclear Overhauser Effects (NOEs) from NOESY spectra to derive inter-proton distance restraints.

      • Measure scalar couplings (J-couplings) from experiments like H-N-C' to obtain dihedral angle restraints.

      • Measure residual dipolar couplings (RDCs) in a weakly aligning medium to obtain long-range orientational restraints.

  • Step 3: Structure Calculation and Refinement.

    • Process the NMR data using software such as NMRPipe.

    • Analyze the processed spectra and assign the resonances using software like Sparky or CCPN.

    • Use the collected restraints (NOEs, J-couplings, RDCs) to calculate an ensemble of 3D structures using molecular dynamics-based software such as XPLOR-NIH, CYANA, or AMBER.

    • Validate the final ensemble of structures based on agreement with experimental data and stereochemical quality.

2. Protocol for Quantitative Analysis of DNA Adducts by Isotope Dilution LC-MS/MS

This protocol outlines the steps for quantifying a specific guanine adduct in a DNA sample.

  • Step 1: Sample Preparation and DNA Digestion.

    • Isolate genomic DNA from the biological sample of interest.

    • Accurately weigh the DNA and add a known amount of the corresponding ¹³C₅,¹⁵N₅-labeled guanine adduct as an internal standard.

    • Digest the DNA to individual nucleosides using a cocktail of enzymes, such as DNase I, nuclease P1, and alkaline phosphatase.

  • Step 2: Sample Cleanup.

    • Remove proteins and other macromolecules by ultrafiltration or solid-phase extraction (SPE).

    • Further purify and enrich the nucleoside fraction containing the adduct of interest using offline HPLC or specialized SPE cartridges.

  • Step 3: LC-MS/MS Analysis.

    • Inject the purified nucleoside mixture onto a reverse-phase HPLC column coupled to a triple quadrupole mass spectrometer.

    • Develop a chromatographic method that provides good separation of the adduct from the normal nucleosides.

    • Optimize the mass spectrometer parameters for the specific precursor-to-product ion transitions of both the unlabeled and labeled adducts (Selected Reaction Monitoring - SRM).

  • Step 4: Data Analysis and Quantification.

    • Integrate the peak areas for the SRM transitions of both the native and the internal standard adducts.

    • Calculate the ratio of the peak area of the native adduct to that of the internal standard.

    • Use a calibration curve generated with known amounts of the unlabeled adduct and a fixed amount of the internal standard to determine the absolute amount of the adduct in the original DNA sample.

    • Express the adduct level as the number of adducts per 10⁸ or 10⁹ normal nucleotides.

Mandatory Visualizations

experimental_workflow_nmr NMR-based Structure Determination Workflow cluster_synthesis Sample Preparation cluster_nmr NMR Data Acquisition cluster_structure Structure Calculation synthesis In vitro transcription with ¹³C,¹⁵N-labeled NTPs purification PAGE or HPLC Purification synthesis->purification buffer Buffer Exchange purification->buffer acquisition Acquire 2D & 3D Heteronuclear NMR Data buffer->acquisition assignment Resonance Assignment (HSQC, HNCACB, etc.) acquisition->assignment restraints Generate Restraints (NOEs, RDCs) assignment->restraints calculation Calculate Structure Ensemble restraints->calculation refinement Refinement & Validation calculation->refinement

Workflow for NMR-based structure determination of labeled nucleic acids.

experimental_workflow_ms Quantitative Mass Spectrometry Workflow for DNA Adducts cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification dna_isolation Isolate Genomic DNA add_is Add ¹³C,¹⁵N-labeled Internal Standard dna_isolation->add_is digestion Enzymatic Digestion to Nucleosides add_is->digestion cleanup SPE or HPLC Cleanup digestion->cleanup lcms LC-MS/MS Analysis (SRM) cleanup->lcms data_analysis Peak Integration & Ratio Calculation lcms->data_analysis quantification Quantify Adduct Level using Calibration Curve data_analysis->quantification

Workflow for quantitative analysis of DNA adducts by isotope dilution MS.

drug_interaction_pathway Studying Drug-DNA Interaction using Labeled Guanine cluster_nmr_analysis NMR Analysis cluster_binding_info Binding Information dna ¹³C,¹⁵N-Labeled DNA complex Drug-DNA Complex dna->complex nmr_free NMR Spectrum of Free Labeled DNA drug Drug Molecule drug->complex nmr_bound NMR Spectrum of Drug-DNA Complex complex->nmr_bound csp Chemical Shift Perturbations (CSPs) nmr_bound->csp binding_site Identify Binding Site csp->binding_site conf_change Characterize Conformational Changes csp->conf_change

Logical flow for analyzing drug-DNA interactions with labeled guanine.

References

Methodological & Application

Application Notes and Protocols for Guanine-13C5,15N5 Incorporation in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling in cell culture is a powerful technique for tracing the metabolic fate of molecules and quantifying their incorporation into macromolecules. Guanine-13C5,15N5 is a stable isotope-labeled form of the purine nucleobase guanine, where all five carbon atoms are replaced with Carbon-13 (¹³C) and all five nitrogen atoms are replaced with Nitrogen-15 (¹⁵N). This heavy-labeled guanine can be introduced into cell culture media and is subsequently incorporated into the guanine nucleotide pool and ultimately into DNA and RNA through the nucleotide salvage pathway. This allows for the precise tracking and quantification of guanine metabolism, DNA replication, and RNA synthesis using mass spectrometry-based approaches. These application notes provide a detailed protocol for the incorporation of this compound in mammalian cell culture for downstream analysis.

Principle

Mammalian cells can synthesize purine nucleotides through two main pathways: the de novo synthesis pathway and the salvage pathway. The salvage pathway re-utilizes pre-existing nucleobases and nucleosides from the cellular environment. By providing this compound in the culture medium, it is taken up by the cells and converted into guanosine monophosphate (GMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT).[1][2] This heavy-labeled GMP is then further phosphorylated to guanosine diphosphate (GDP) and guanosine triphosphate (GTP), which are subsequently incorporated into newly synthesized DNA and RNA. The mass difference between the labeled and unlabeled guanine-containing fragments allows for their distinction and quantification by mass spectrometry.

Data Presentation

The following tables provide a template for summarizing quantitative data from this compound incorporation experiments. Actual values will vary depending on the cell line, experimental conditions, and the specific research question.

Table 1: this compound Incorporation Efficiency in DNA

Cell LineThis compound Concentration (µM)Incubation Time (hours)% Labeled Guanine in DNA (Mean ± SD)
HEK2931024e.g., 45.2 ± 3.1
1048e.g., 78.9 ± 4.5
2524e.g., 65.7 ± 2.8
2548e.g., 92.1 ± 1.9
HeLa1024e.g., 40.5 ± 3.5
1048e.g., 72.3 ± 4.2
2524e.g., 61.8 ± 2.9
2548e.g., 89.5 ± 2.1

Table 2: Effect of this compound on Cell Viability

Cell LineThis compound Concentration (µM)Incubation Time (hours)Cell Viability (%) (Mean ± SD)
HEK2931048e.g., 98.1 ± 1.5
2548e.g., 96.5 ± 2.1
5048e.g., 94.2 ± 2.8
10048e.g., 88.7 ± 3.5
HeLa1048e.g., 97.8 ± 1.8
2548e.g., 95.9 ± 2.3
5048e.g., 93.1 ± 3.1
10048e.g., 86.4 ± 4.0

Experimental Protocols

Protocol 1: this compound Labeling in Mammalian Cells

Materials:

  • Mammalian cells of interest (e.g., HEK293, HeLa)

  • Complete cell culture medium (e.g., DMEM, EMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (commercially available)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell counting device (e.g., hemocytometer or automated cell counter)

  • Tissue culture plates or flasks

Procedure:

  • Cell Seeding: Seed cells in appropriate tissue culture vessels at a density that will allow for logarithmic growth during the labeling period. Allow cells to attach and resume proliferation for 24 hours before starting the labeling.

  • Preparation of Labeling Medium: Prepare the complete cell culture medium containing the desired final concentration of this compound. A starting concentration of 10-25 µM is recommended. The labeled guanine can be dissolved in a small amount of DMSO or 0.1 M NaOH before being added to the medium, ensuring the final solvent concentration is not toxic to the cells.

  • Labeling: Aspirate the standard culture medium from the cells and wash once with sterile PBS. Add the prepared labeling medium to the cells.

  • Incubation: Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO₂) for the desired duration. Incubation times of 24 to 72 hours are typically sufficient to achieve significant incorporation.

  • Cell Harvesting: After the incubation period, aspirate the labeling medium. Wash the cells twice with ice-cold PBS. Harvest the cells by trypsinization or by scraping, depending on the cell line and downstream application.

  • Cell Pelleting: Centrifuge the harvested cell suspension to pellet the cells. Aspirate the supernatant and wash the cell pellet with ice-cold PBS.

  • Storage: The cell pellet can be stored at -80°C until further processing for nucleic acid extraction.

Protocol 2: Nucleic Acid Extraction and Preparation for Mass Spectrometry

Materials:

  • Cell pellet from Protocol 1

  • DNA and/or RNA extraction kit (silica-based columns or phenol-chloroform extraction methods are suitable)

  • Nuclease-free water

  • Enzymes for nucleic acid digestion (e.g., Nuclease P1, Alkaline Phosphatase, or a cocktail of DNase I, phosphodiesterases)

  • Ammonium acetate or a suitable buffer for digestion

  • Centrifugal filters for protein removal (optional)

  • LC-MS grade solvents (e.g., acetonitrile, methanol, water)

  • Formic acid

Procedure:

  • Nucleic Acid Extraction: Extract total DNA and/or RNA from the cell pellet using a commercial kit or a standard protocol. Ensure high purity of the extracted nucleic acids.

  • Quantification: Determine the concentration and purity of the extracted DNA/RNA using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit).

  • Enzymatic Digestion to Nucleosides: a. In a microcentrifuge tube, combine 1-5 µg of the extracted nucleic acid with the appropriate digestion buffer. b. Add the nuclease cocktail. The specific enzymes and amounts will depend on the chosen protocol, but a combination that digests the nucleic acids into individual nucleosides is required. c. Incubate at 37°C for 2-16 hours to ensure complete digestion.

  • Sample Cleanup: a. After digestion, proteins (the enzymes) can be removed by precipitation with cold ethanol or by using a centrifugal filter with an appropriate molecular weight cutoff. b. Centrifuge to pellet the precipitate and transfer the supernatant containing the nucleosides to a new tube. c. Dry the sample under vacuum.

  • Sample Reconstitution: Reconstitute the dried nucleosides in a suitable volume of LC-MS grade water or an appropriate mobile phase for subsequent analysis.

Protocol 3: Cell Viability Assay

Materials:

  • Cells cultured in the presence of varying concentrations of this compound

  • Cell viability assay reagent (e.g., MTT, MTS, or a resazurin-based reagent)

  • Plate reader capable of measuring absorbance or fluorescence

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a range of this compound concentrations (e.g., 0, 10, 25, 50, 100 µM) for the desired incubation time (e.g., 48 hours).

  • After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color or fluorescent signal development.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate cell viability as a percentage relative to the untreated control cells.

Visualizations

Guanine_Salvage_Pathway ext_guanine This compound (extracellular) int_guanine This compound (intracellular) ext_guanine->int_guanine Transport cell_membrane gmp GMP-13C5,15N5 int_guanine->gmp HPRT prpp PRPP prpp->gmp HPRT gdp GDP-13C5,15N5 gmp->gdp gtp GTP-13C5,15N5 gdp->gtp dgtp dGTP-13C5,15N5 gdp->dgtp Ribonucleotide Reductase rna RNA gtp->rna RNA Polymerase dna DNA dgtp->dna DNA Polymerase Experimental_Workflow start Seed Cells in Culture add_label Add this compound Labeling Medium start->add_label incubate Incubate (24-72h) add_label->incubate harvest Harvest and Wash Cells incubate->harvest extract Extract DNA/RNA harvest->extract digest Enzymatic Digestion to Nucleosides extract->digest analyze LC-MS/MS Analysis digest->analyze data Data Analysis and Quantification analyze->data

References

Application Notes and Protocols for DNA Adduct Quantification using Guanine-¹³C₅,¹⁵N₅ by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The covalent modification of DNA by reactive electrophiles, forming DNA adducts, is a critical initiating event in chemical carcinogenesis. The accurate quantification of these adducts serves as a valuable biomarker for assessing exposure to carcinogens and understanding their mechanisms of toxicity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with isotope dilution has become the gold standard for this purpose due to its high sensitivity, specificity, and accuracy.[1] The use of a stable isotope-labeled internal standard, such as Guanine-¹³C₅,¹⁵N₅, is crucial for correcting for variations in sample processing and instrument response, thereby enabling precise quantification.[1]

This document provides detailed protocols for the quantification of guanine-based DNA adducts using Guanine-¹³C₅,¹⁵N₅ as an internal standard. The methodologies cover DNA isolation, hydrolysis, sample purification, and LC-MS/MS analysis.

Core Principles

Isotope dilution mass spectrometry relies on the addition of a known amount of a stable isotope-labeled analogue of the analyte of interest to a sample at the earliest stage of analysis.[1] This internal standard (e.g., Guanine-¹³C₅,¹⁵N₅-labeled adduct) behaves identically to the endogenous analyte (the unlabeled adduct) through extraction, purification, and ionization. By measuring the ratio of the mass spectrometer signal of the analyte to that of the internal standard, accurate quantification can be achieved, even with incomplete sample recovery.[1]

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the overall experimental workflow for DNA adduct quantification and a simplified representation of DNA adduct formation and repair.

experimental_workflow cluster_sample_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis Tissue Tissue/Cell Sample DNA_Isolation DNA Isolation Tissue->DNA_Isolation DNA_Quant DNA Quantification DNA_Isolation->DNA_Quant Spike Spike with Guanine-¹³C₅,¹⁵N₅ Internal Standard DNA_Quant->Spike Hydrolysis DNA Hydrolysis (Enzymatic or Acidic) Spike->Hydrolysis SPE Solid Phase Extraction (SPE) Hydrolysis->SPE HPLC_Frac Optional: Offline HPLC Fractionation SPE->HPLC_Frac LCMS LC-MS/MS Analysis (SRM Mode) SPE->LCMS HPLC_Frac->LCMS Data Data Analysis & Quantification LCMS->Data

Caption: General experimental workflow for DNA adduct quantification.

DNA_Adduct_Pathway cluster_exposure Exposure & Metabolism cluster_dna_interaction DNA Interaction & Repair Carcinogen Carcinogen (e.g., Vinyl Chloride) Metabolic_Activation Metabolic Activation (e.g., CYP450) Carcinogen->Metabolic_Activation Reactive_Metabolite Reactive Electrophile Metabolic_Activation->Reactive_Metabolite DNA Cellular DNA (Guanine) Adduct_Formation DNA Adduct Formation Reactive_Metabolite->Adduct_Formation DNA->Adduct_Formation DNA_Adduct Guanine Adduct Adduct_Formation->DNA_Adduct Repair DNA Repair (e.g., BER, NER) DNA_Adduct->Repair Replication DNA Replication DNA_Adduct->Replication Excretion Excretion Repair->Excretion Mutation Mutation Replication->Mutation

Caption: Simplified pathway of DNA adduct formation and fate.

Detailed Experimental Protocols

Protocol 1: DNA Isolation from Tissues

This protocol is based on proteinase K digestion followed by column-based purification.[2]

Materials:

  • Tissue sample (up to 30 mg)

  • Lysis Buffer (e.g., Qiagen Buffer G2)

  • Proteinase K

  • RNase A

  • Ethanol (96-100%)

  • Wash Buffers (e.g., Qiagen Buffers AW1 and AW2)

  • Elution Buffer (e.g., Qiagen Buffer AE or water)

  • DNA isolation columns (e.g., Qiagen DNeasy Blood & Tissue Kit)

Procedure:

  • Homogenize the tissue sample in lysis buffer.

  • Add proteinase K and incubate at 56°C until the tissue is completely lysed.

  • Add RNase A and incubate at room temperature for 10 minutes.

  • Add ethanol to the lysate and mix thoroughly.

  • Apply the mixture to a DNA isolation spin column and centrifuge. Discard the flow-through.

  • Wash the column with the provided wash buffers.

  • Elute the DNA with elution buffer.

  • Quantify the DNA concentration and assess purity using a spectrophotometer (A260/A280 ratio).

Protocol 2: DNA Hydrolysis

Option A: Enzymatic Hydrolysis to Deoxyribonucleosides

This method is suitable for adducts that are stable as deoxyribonucleosides.

Materials:

  • Isolated DNA (20-50 µg)

  • Guanine-¹³C₅,¹⁵N₅-labeled internal standard for the specific adduct

  • Digestion Buffer (e.g., 10 mM Bis-Tris, pH 7.1, 10 mM MgCl₂)

  • DNase I

  • Nuclease P1

  • Phosphodiesterase I

  • Alkaline Phosphatase

Procedure:

  • To 20-50 µg of DNA, add the Guanine-¹³C₅,¹⁵N₅-labeled internal standard.

  • Add DNase I and nuclease P1 and incubate at 37°C for 3-4 hours.

  • Add phosphodiesterase I and alkaline phosphatase and continue incubation at 37°C overnight.

  • Stop the reaction, for example by adding acetonitrile, and centrifuge to pellet the enzymes.

  • Transfer the supernatant containing the deoxyribonucleosides for purification.

Option B: Acid Hydrolysis to Free Bases

This method is used for adducts that are unstable at the glycosidic bond, such as N7-guanine adducts.

Materials:

  • Dried DNA sample (up to 50 µg)

  • Guanine-¹³C₅,¹⁵N₅-labeled internal standard for the specific adduct

  • 0.1 M Hydrochloric Acid (HCl)

Procedure:

  • To the dried DNA sample, add the Guanine-¹³C₅,¹⁵N₅-labeled internal standard.

  • Add 100 µL of 0.1 M HCl.

  • Heat the sample at 95°C for 1 hour in a sealed vial.

  • Cool the sample and then lyophilize to dryness.

  • Reconstitute the sample in a suitable solvent (e.g., water) for purification or direct analysis.

Protocol 3: Sample Purification using Solid Phase Extraction (SPE)

Materials:

  • SPE cartridges (e.g., C18)

  • Methanol (for conditioning)

  • Water (for equilibration)

  • Elution solvent (e.g., methanol or acetonitrile)

Procedure:

  • Condition the SPE cartridge with methanol, followed by equilibration with water.

  • Load the DNA hydrolysate onto the cartridge.

  • Wash the cartridge with water or a low percentage of organic solvent to remove salts and other polar impurities.

  • Elute the DNA adducts with an appropriate organic solvent.

  • Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Protocol 4: LC-MS/MS Analysis

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

LC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol

  • Gradient: A linear gradient suitable for separating the adduct of interest from unmodified nucleosides and other interferences.

  • Flow Rate: 200-400 µL/min

  • Injection Volume: 5-20 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Analysis Mode: Selected Reaction Monitoring (SRM)

  • SRM Transitions: The precursor-to-product ion transitions for both the native adduct and the Guanine-¹³C₅,¹⁵N₅-labeled internal standard must be optimized. For many guanine adducts analyzed as deoxyribonucleosides, a characteristic neutral loss of the deoxyribose moiety (116 Da) is observed. For adducts analyzed as free bases, the fragmentation will be specific to the adduct structure.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for LC-MS/MS methods for DNA adduct analysis. The exact values are dependent on the specific adduct, matrix, and instrumentation.

Table 1: Example SRM Transitions for a Hypothetical Guanine Adduct (dG-Adduct)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
dG-Adduct[M+H]⁺[M+H-116]⁺Optimized
¹³C₅,¹⁵N₅-dG-Adduct[M+H+10]⁺[M+H+10-116]⁺Optimized

Table 2: Typical Method Performance Characteristics

ParameterTypical ValueReference
Limit of Quantification (LOQ)0.1 - 10 fmol on column
Adducts per 10⁸ Nucleotides1 - 10
Linearity (R²)> 0.99-
Accuracy90 - 110%
Precision (%RSD)< 15%-

Data Analysis

  • Calibration Curve: Prepare a calibration curve by analyzing standards containing a fixed amount of the Guanine-¹³C₅,¹⁵N₅-labeled internal standard and varying concentrations of the unlabeled adduct standard. Plot the peak area ratio (analyte/internal standard) versus the concentration ratio.

  • Quantification: Determine the peak area ratio of the native adduct to the internal standard in the biological samples. Use the calibration curve to calculate the amount of the adduct in the sample.

  • Normalization: Express the adduct levels as the number of adducts per 10⁶ or 10⁸ normal nucleotides. The amount of normal guanine can be determined in the same LC-MS/MS run or in a separate analysis of a diluted aliquot of the hydrolysate.

Conclusion

The use of Guanine-¹³C₅,¹⁵N₅ as an internal standard in conjunction with LC-MS/MS provides a robust and accurate method for the quantification of guanine-based DNA adducts. The protocols outlined in this document provide a framework for researchers to establish and validate these sensitive analytical methods in their own laboratories. Adherence to rigorous sample preparation and analytical procedures is essential for obtaining high-quality, reproducible data in the field of DNA adductomics.

References

Application Notes and Protocols for Guanine-13C5,15N5 as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Guanine-13C5,15N5 as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of guanine in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Guanine is a fundamental component of nucleic acids and plays a crucial role in various biological processes. Accurate quantification of guanine is essential in numerous research areas, including DNA damage and repair, biomarker discovery, and pharmacokinetic studies of nucleoside analogue drugs. Isotope dilution mass spectrometry is the gold standard for quantitative bioanalysis, offering high accuracy and precision by correcting for variability in sample preparation and instrument response. This compound, a stable isotope-labeled analogue of guanine, serves as an ideal internal standard as it co-elutes with the unlabeled analyte and exhibits identical chemical and physical properties, ensuring reliable quantification.

Principle of Isotope Dilution Mass Spectrometry

The core principle of isotope dilution mass spectrometry involves adding a known amount of the isotopically labeled internal standard (this compound) to the unknown sample at the earliest stage of sample preparation. The unlabeled (endogenous) guanine and the labeled internal standard are then extracted and analyzed together by LC-MS/MS. By measuring the ratio of the signal from the unlabeled guanine to that of the labeled internal standard, the concentration of the endogenous guanine in the original sample can be accurately determined. This ratio remains constant even if there are losses during sample processing or fluctuations in instrument performance.

Experimental Workflow

The general workflow for the quantification of guanine using this compound as an internal standard is depicted below.

Guanine_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (Plasma, Urine, Tissue Homogenate) Spike Spike with This compound (IS) Sample->Spike Extraction Extraction (Protein Precipitation or SPE) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification Final_Result Final_Result Quantification->Final_Result Final Guanine Concentration

Caption: Workflow for Guanine Quantification.

Protocols

Sample Preparation

a) Protein Precipitation (for Plasma or Serum Samples)

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

  • Add 300 µL of ice-cold acetonitrile or methanol to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 10 mM ammonium formate in water).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

b) Solid-Phase Extraction (SPE) (for Urine or Complex Matrices)

  • To 500 µL of urine, add 10 µL of this compound internal standard solution.

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

a) Liquid Chromatography (LC) Conditions

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 0-1 min: 2% B; 1-5 min: 2-30% B; 5-6 min: 30-95% B; 6-7 min: 95% B; 7-7.1 min: 95-2% B; 7.1-10 min: 2% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

b) Mass Spectrometry (MS) Conditions

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). The MRM transitions for guanine and this compound are provided in the table below.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Guanine (Analyte)152.1135.125
This compound (IS) 162.1 145.1 25

Note: Collision energy may require optimization depending on the mass spectrometer used.

Data Presentation

Quantitative Performance

The following table summarizes representative quantitative data for the analysis of guanine using this compound as an internal standard.

ParameterTypical Value
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (%RE) Within ±15%
Recovery > 85%

Signaling Pathway and Logical Relationships

The accurate quantification of guanine is critical in studying DNA damage and repair pathways. Oxidative stress can lead to the formation of 8-oxo-guanine, a common DNA lesion. The levels of guanine can be used to normalize the levels of such damaged bases.

DNA_Damage_Signaling cluster_stress Cellular Stress cluster_dna DNA cluster_repair DNA Repair ROS Reactive Oxygen Species (ROS) Guanine Guanine ROS->Guanine Oxidation OxoG 8-oxo-Guanine BER Base Excision Repair (BER) OxoG->BER Recognition & Excision BER->Guanine Restoration

Caption: Guanine in DNA Damage and Repair.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of guanine in complex biological matrices. The protocols and data presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this methodology in their laboratories, ensuring high-quality and reproducible results for a wide range of applications.

Application Notes and Protocols for NMR Spectroscopy using Guanine-¹³C₅,¹⁵N₅ Labeled DNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Nuclear Magnetic Resonance (NMR) spectroscopy in conjunction with Guanine-¹³C₅,¹⁵N₅ isotopically labeled DNA. This powerful technique offers unparalleled, site-specific insights into DNA structure, dynamics, and interactions with ligands such as small molecule drugs and proteins.

Introduction to Guanine-¹³C₅,¹⁵N₅ Labeled DNA in NMR Studies

The specific incorporation of guanine molecules fully labeled with ¹³C at all five carbon positions and ¹⁵N at all five nitrogen positions provides a unique and powerful tool for high-resolution NMR spectroscopy. This labeling strategy allows for the selective observation of signals originating from the guanine bases, significantly simplifying complex spectra and enabling a detailed analysis of their local environment and interactions. This approach is particularly advantageous for studying the binding interfaces of DNA with proteins and drugs, as well as for characterizing the structure and dynamics of guanine-rich DNA sequences like G-quadruplexes.[1][2]

Key Advantages:

  • Spectral Simplification: By selectively labeling guanine, the complexity of the NMR spectrum is greatly reduced, facilitating resonance assignment and analysis, especially in larger DNA molecules or complexes.[2]

  • Site-Specific Information: Provides detailed information about the chemical environment, conformation, and dynamics of individual guanine residues.

  • Enhanced Sensitivity for Heteronuclear Experiments: The presence of ¹³C and ¹⁵N allows for the use of a wide range of sensitive heteronuclear correlation experiments.

  • Probing Interactions: Ideal for identifying the precise binding location and characterizing the nature of interactions between DNA and other molecules.

Synthesis and Incorporation of Guanine-¹³C₅,¹⁵N₅ into DNA

The generation of DNA oligonucleotides containing Guanine-¹³C₅,¹⁵N₅ involves two key stages: the synthesis of the labeled guanosine phosphoramidite and its subsequent incorporation into the desired DNA sequence via solid-phase synthesis.

Synthesis of Guanine-¹³C₅,¹⁵N₅ Labeled Guanosine

While the fully labeled Guanine-¹³C₅,¹⁵N₅ is commercially available from specialized vendors, understanding its synthesis provides valuable context. The synthesis of specifically labeled nucleosides can be a complex multi-step process. For instance, the synthesis of specifically ¹⁵N-labeled guanosine can be achieved by converting appropriately labeled adenosine.[3] The general strategy involves:

  • Starting with labeled precursors: The synthesis begins with simple, commercially available isotopically labeled starting materials.

  • Chemical and/or enzymatic steps: A series of chemical reactions and/or enzymatic conversions are employed to build the labeled purine ring and attach it to the deoxyribose sugar.

  • Purification: High-performance liquid chromatography (HPLC) is typically used to purify the final labeled nucleoside.

Incorporation into DNA Oligonucleotides

Once the Guanine-¹³C₅,¹⁵N₅ deoxyguanosine is converted to a phosphoramidite building block, it can be incorporated at specific sites within a DNA oligonucleotide using standard automated solid-phase DNA synthesis.[4]

Experimental Protocols for NMR Spectroscopy

The following are detailed protocols for key NMR experiments used to study Guanine-¹³C₅,¹⁵N₅ labeled DNA.

Sample Preparation
  • DNA Synthesis and Purification: Synthesize the DNA oligonucleotide with the incorporated Guanine-¹³C₅,¹⁵N₅ using standard phosphoramidite chemistry. Purify the oligonucleotide by HPLC and desalt it.

  • Buffer Preparation: Prepare an NMR buffer appropriate for DNA stability, for example: 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0. The buffer should be prepared in 90% H₂O/10% D₂O for experiments observing exchangeable protons or 99.9% D₂O for experiments focusing on non-exchangeable protons.

  • Sample Annealing: Dissolve the purified DNA in the NMR buffer to the desired concentration (typically 0.1 - 1.0 mM). Heat the sample to 95°C for 5 minutes and then allow it to cool slowly to room temperature to ensure proper duplex formation.

  • Transfer to NMR Tube: Transfer the annealed DNA solution to a suitable NMR tube (e.g., Shigemi tube for low concentration samples).

2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence)

This experiment provides a fingerprint of the guanine nitrogens, correlating the chemical shifts of the nitrogen atoms with their directly attached protons.

Pulse Sequence: Standard gradient-selected, sensitivity-enhanced HSQC (e.g., hsqcetf3gpsi on Bruker spectrometers).

Parameter Typical Value Description
Spectrometer Frequency600 MHz or higherHigher fields provide better resolution and sensitivity.
Temperature298 K (25°C)Can be varied to study temperature-dependent effects.
¹H Spectral Width16 ppmCentered at the water resonance (approx. 4.7 ppm).
¹⁵N Spectral Width40 ppmCentered around the expected guanine nitrogen resonances.
¹J(NH) Coupling Constant90 HzUsed for magnetization transfer.
Relaxation Delay1.5 - 2.0 sAllows for full relaxation of the spins between scans.
Number of Scans16 - 64 per incrementDependent on sample concentration.
Number of Increments (t₁)128 - 256Determines the resolution in the ¹⁵N dimension.
2D ¹H-¹³C HSQC

This experiment correlates the chemical shifts of the guanine carbons with their directly attached protons, providing information on the local conformation.

Pulse Sequence: Standard gradient-selected, sensitivity-enhanced HSQC.

Parameter Typical Value Description
Spectrometer Frequency600 MHz or higher
Temperature298 K (25°C)
¹H Spectral Width12 ppmCentered at approx. 4.5 ppm.
¹³C Spectral Width50 ppmCentered around the expected guanine carbon resonances.
¹J(CH) Coupling Constant145 HzUsed for magnetization transfer.
Relaxation Delay1.5 - 2.0 s
Number of Scans16 - 64 per increment
Number of Increments (t₁)256 - 512
3D ¹⁵N-edited NOESY-HSQC

This experiment is crucial for determining the spatial proximity of guanine protons to other protons in the DNA or a bound ligand, providing distance constraints for structure calculation.

Pulse Sequence: Standard 3D NOESY-HSQC pulse sequence.

Parameter Typical Value Description
Spectrometer Frequency600 MHz or higher
Temperature298 K (25°C)
NOESY Mixing Time100 - 300 msThe duration of the mixing time determines the range of detectable NOEs.
Relaxation Delay1.5 - 2.0 s
Number of Scans16 - 32 per increment
Number of Increments (t₁, t₂)64 x 128

Data Presentation: Expected Chemical Shifts and Coupling Constants

While specific, high-resolution data for DNA containing a Guanine-¹³C₅,¹⁵N₅ label is not extensively published, the following tables provide typical chemical shift ranges for guanine in B-form DNA as a reference. Actual values will be sensitive to the local sequence context, conformation, and any interactions.

Table 1: Typical ¹H and ¹³C Chemical Shift Ranges for Guanine in B-DNA

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H1'5.5 - 6.5C1': 82 - 88
H2'2.0 - 3.0C2': 38 - 42
H2''2.0 - 3.0C3': 70 - 76
H3'4.5 - 5.0C4': 80 - 86
H4'4.0 - 4.5C5': 60 - 66
H5'3.5 - 4.0C2: 152 - 156
H5''3.5 - 4.0C4: 148 - 152
H87.5 - 8.5C5: 115 - 120
NH₁12.0 - 13.0C6: 158 - 162
NH₂6.5 - 8.0C8: 135 - 140

Table 2: Typical ¹⁵N Chemical Shift Ranges and J-Coupling Constants for Guanine

Atom¹⁵N Chemical Shift (ppm)Coupling ConstantTypical Value (Hz)
N1145 - 150¹J(N1,H1)~90
N270 - 75¹J(N2,H2)~85
N3155 - 160
N7230 - 240
N9165 - 170
¹J(C2,N1)~15
¹J(C2,N3)~15
¹J(C4,N3)~12
¹J(C5,N7)~10
¹J(C6,N1)~18
¹J(C8,N7)~12
¹J(C8,N9)~15

Note: ¹⁵N chemical shifts are referenced to liquid ammonia.

Application: Studying DNA-Drug Interactions

A primary application of Guanine-¹³C₅,¹⁵N₅ labeled DNA is to precisely map the binding site and characterize the interactions of small molecule drugs.

Experimental Workflow for DNA-Drug Titration

The following diagram illustrates the workflow for a typical NMR titration experiment to study the interaction between a Guanine-¹³C₅,¹⁵N₅ labeled DNA and a small molecule drug.

DNA_Drug_Interaction_Workflow cluster_prep Sample Preparation cluster_nmr NMR Titration cluster_analysis Data Analysis prep_dna Prepare Guanine-¹³C₅,¹⁵N₅ labeled DNA sample acquire_free Acquire reference spectra of free DNA (¹H-¹⁵N HSQC, ¹H-¹³C HSQC) prep_dna->acquire_free prep_drug Prepare stock solution of unlabeled drug titrate Add incremental amounts of drug to DNA sample prep_drug->titrate acquire_free->titrate acquire_bound Acquire spectra at each titration point titrate->acquire_bound Repeat until saturation csp Chemical Shift Perturbation (CSP) analysis to identify binding site acquire_bound->csp noesy Acquire 3D ¹⁵N- or ¹³C-edited NOESY on the complex csp->noesy If significant binding is observed structure Calculate structure of the DNA-drug complex noesy->structure

Caption: Workflow for studying DNA-drug interactions using NMR.

Data Analysis
  • Chemical Shift Perturbation (CSP): Changes in the ¹H, ¹⁵N, and ¹³C chemical shifts of the guanine nuclei upon addition of the drug are monitored. Significant perturbations indicate that the corresponding guanine is at or near the binding site. The magnitude of the CSP can be used to map the binding interface.

  • NOESY Analysis: Intermolecular Nuclear Overhauser Effects (NOEs) between protons on the labeled guanine and protons on the drug molecule are identified in 3D-edited NOESY spectra. These NOEs provide direct evidence of close spatial proximity and are used as distance restraints in structural calculations of the complex.

Logical Relationship for Resonance Assignment

The assignment of the NMR signals from the Guanine-¹³C₅,¹⁵N₅ labeled DNA is a critical first step. The following diagram illustrates the logical flow of experiments used to achieve this.

Resonance_Assignment_Workflow cluster_2d 2D Correlation Experiments cluster_3d 3D Correlation & NOESY start Guanine-¹³C₅,¹⁵N₅ labeled DNA hsqc_n 2D ¹H-¹⁵N HSQC start->hsqc_n Identify G(N-H) correlations hsqc_c 2D ¹H-¹³C HSQC start->hsqc_c Identify G(C-H) correlations hncacb 3D HNCACB-type experiments (for through-bond connectivity) hsqc_n->hncacb hsqc_c->hncacb noesy_n 3D ¹⁵N-edited NOESY hncacb->noesy_n Confirm backbone walk noesy_c 3D ¹³C-edited NOESY hncacb->noesy_c assigned Complete Resonance Assignments noesy_n->assigned Sequential & spatial assignment noesy_c->assigned

Caption: Logical workflow for NMR resonance assignment.

By following these protocols and utilizing the described analytical approaches, researchers can leverage the power of Guanine-¹³C₅,¹⁵N₅ labeled DNA to gain deep insights into the molecular mechanisms governing DNA function and recognition.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Guanine-13C5,15N5 Incorporation in Cellular Labeling Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for stable isotope labeling with Guanine-13C5,15N5. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the incorporation of labeled guanine into cellular DNA and RNA.

Frequently Asked Questions (FAQs)

Q1: What is the primary pathway for this compound incorporation into cellular nucleic acids?

A1: this compound is primarily incorporated into cellular DNA and RNA through the purine salvage pathway . This pathway recycles purine bases, such as guanine, to synthesize nucleotides. The key enzyme responsible for this is Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT), which catalyzes the conversion of guanine and phosphoribosyl pyrophosphate (PRPP) into guanosine monophosphate (GMP). This is an energy-efficient process compared to the de novo synthesis pathway.

Q2: What are the main reasons for low incorporation of this compound?

A2: Low incorporation can stem from several factors, including:

  • Competition with de novo purine synthesis: If the de novo pathway is highly active, it will produce unlabeled guanine nucleotides, diluting the pool of labeled precursors available for DNA and RNA synthesis.

  • Insufficient activity of the salvage pathway: Low expression or activity of the HGPRT enzyme will directly limit the incorporation of exogenous guanine.

  • Sub-optimal cell culture conditions: Factors like cell density, passage number, and media composition can significantly impact cellular metabolism and nutrient uptake.

  • Degradation of guanine: Guanine can be deaminated to xanthine, which is then further metabolized, preventing its incorporation into nucleic acids.

  • Issues with the labeled compound: Impurities or degradation of the this compound can affect its availability and uptake by cells.

Q3: Can I inhibit the de novo purine synthesis pathway to enhance labeled guanine incorporation?

A3: Yes, inhibiting the de novo pathway can be an effective strategy. Mycophenolic acid (MPA) is a commonly used inhibitor of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanine nucleotides. By blocking this pathway, cells become more reliant on the salvage pathway for their guanine nucleotide supply, which can lead to increased incorporation of exogenously supplied labeled guanine. However, it's important to note that MPA treatment can also have cytostatic or cytotoxic effects on cells.

Q4: How does cell confluency and passage number affect incorporation?

A4: Both cell confluency and passage number can significantly influence metabolic activity.

  • Cell Density: High cell density can lead to nutrient depletion and accumulation of waste products, altering cellular metabolism and potentially reducing the efficiency of the salvage pathway.

  • Passage Number: Cells at high passage numbers can exhibit altered morphology, growth rates, and gene expression, which may include changes in the activity of metabolic enzymes like HGPRT. It is advisable to use cells at a consistent and lower passage number for labeling experiments to ensure reproducibility.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving issues of low this compound incorporation.

Problem Potential Cause Recommended Action
Low overall isotopic enrichment in DNA/RNA High de novo purine synthesis activity Treat cells with an inhibitor of the de novo pathway, such as mycophenolic acid (MPA). Start with a low concentration and optimize for your cell line to minimize toxicity.
Low activity of the salvage pathway enzyme HGPRT Ensure you are using a cell line known to have a functional purine salvage pathway. Some cell lines may have inherent deficiencies.
Sub-optimal concentration of labeled guanine Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions.
Insufficient incubation time Perform a time-course experiment to determine the optimal labeling duration. Incorporation is a dynamic process and may require longer incubation times to reach a steady state.
Inconsistent incorporation between experiments Variability in cell culture conditions Standardize your cell culture protocol. Pay close attention to seeding density, growth phase at the time of labeling, and media composition. Use cells within a defined passage number range.
Degradation of the labeled guanine stock solution Prepare fresh stock solutions of this compound and store them appropriately, protected from light and repeated freeze-thaw cycles.
High background of unlabeled guanine Presence of unlabeled guanine in the culture medium Use a purine-free or dialyzed serum-containing medium to reduce the concentration of unlabeled purines.
Cellular stores of unlabeled purines Pre-incubate cells in a purine-depleted medium for a period before adding the labeled guanine to deplete intracellular pools of unlabeled precursors.

Experimental Protocols

Protocol 1: Assessing this compound Incorporation by LC-MS/MS

This protocol outlines the general steps for quantifying the isotopic enrichment of guanine in cellular DNA.

  • Cell Culture and Labeling:

    • Plate cells at a desired density and allow them to adhere and enter the exponential growth phase.

    • Replace the standard culture medium with a medium containing the desired concentration of this compound. For initial experiments, a concentration range of 10-100 µM can be tested.

    • Incubate the cells for the desired labeling period (e.g., 24, 48, or 72 hours).

  • Genomic DNA Extraction:

    • Harvest the cells by trypsinization or scraping.

    • Extract genomic DNA using a commercial DNA extraction kit or a standard phenol-chloroform extraction protocol.

    • Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop).

  • DNA Hydrolysis:

    • To 10-20 µg of purified DNA, add a solution of 88% formic acid.

    • Incubate the mixture at 140°C for 90 minutes to hydrolyze the DNA into its constituent nucleobases.

    • Dry the hydrolysate using a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried hydrolysate in a suitable mobile phase (e.g., 0.1% formic acid in water).

    • Inject the sample onto a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

    • Separate the nucleobases using a suitable column (e.g., a C18 column).

    • Monitor the mass-to-charge ratios (m/z) for both unlabeled guanine and this compound.

      • Unlabeled Guanine (C5H5N5O): m/z ~152.05

      • This compound: m/z ~161.06

    • Quantify the peak areas for both isotopic forms to determine the percentage of isotopic enrichment.

Visualizations

Guanine-13C5,15N5 stability issues and proper storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and proper storage of Guanine-13C5,15N5 for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid this compound powder?

For long-term stability, solid this compound should be stored in a freezer at -20°C, desiccated, and protected from light.[1] Some suppliers also indicate that storage at room temperature is acceptable if the product is kept away from light and moisture.[2] Always refer to the Certificate of Analysis provided by the supplier for specific storage recommendations.

Q2: What is the recommended way to prepare and store this compound solutions?

Once this compound is in solution, it is more susceptible to degradation. It is recommended to aliquot the solution into single-use volumes to prevent multiple freeze-thaw cycles.[3] For storage, a stock solution can be kept at -80°C for up to 6 months or at -20°C for up to 1 month.[3]

Q3: What are the signs of this compound degradation?

Visual signs of degradation in the solid form are unlikely. In solution, degradation may not be visually apparent. The most reliable way to assess the stability and purity of your this compound is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). These methods can detect the presence of impurities or degradation products. Guanine can degrade into xanthine and then uric acid.[4]

Q4: Is this compound sensitive to pH?

Yes, the stability of guanine is known to be pH-dependent. It is most stable in the pH range of 5 to 10. When preparing solutions, it is crucial to use buffers within this pH range to minimize degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions from solid material. Aliquot new stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Verify the purity of the new stock solution using an appropriate analytical method (e.g., HPLC-MS).
Improper storage of the solution.Ensure solutions are stored at the correct temperature (-20°C for short-term, -80°C for long-term) and protected from light.
Unexpected peaks in analytical data (e.g., HPLC, MS) Presence of degradation products or impurities.Review the storage conditions and handling procedures. Consider the possibility of contamination. Guanine can be part of a solid solution with other purines like hypoxanthine and xanthine.
Oxidative damage.Use degassed solvents for solution preparation. While the effect on the overall rate is small, oxygen can affect the distribution of decomposition products.
Difficulty dissolving the compound Low solubility in the chosen solvent.Refer to the supplier's datasheet for recommended solvents. Gentle heating or sonication may aid in dissolution.

Quantitative Data Summary

The following table summarizes the recommended storage conditions for this compound. Note that specific stability data for the isotopically labeled compound is limited, and these recommendations are based on supplier information and general knowledge of guanine stability.

Form Storage Temperature Duration Additional Conditions
Solid -20°CLong-termDesiccated, protected from light
Room TemperatureSee supplier dataAway from light and moisture
Solution -80°CUp to 6 monthsAliquoted, single-use
-20°CUp to 1 monthAliquoted, single-use

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution

This protocol outlines a general method for evaluating the stability of this compound under various conditions.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of solid this compound.

    • Dissolve in a suitable solvent (e.g., DMSO, buffered aqueous solution at pH 7) to a final concentration of 1 mg/mL.

    • Aliquot the stock solution into multiple sterile, light-protected microcentrifuge tubes.

  • Stability Study Setup:

    • Time Zero (T0) Analysis: Immediately analyze one aliquot to establish the initial purity and concentration.

    • Storage Conditions: Store aliquots under different conditions:

      • -80°C (long-term control)

      • -20°C

      • 4°C

      • Room Temperature (e.g., 25°C)

      • Elevated Temperature (e.g., 40°C)

    • Time Points: Analyze aliquots from each storage condition at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks).

  • Analytical Method:

    • Use a validated stability-indicating HPLC method with UV and/or MS detection.

    • The mobile phase should be optimized to separate this compound from potential degradation products.

    • Quantify the peak area of this compound and any new peaks that appear over time.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T0 sample.

    • Plot the percentage remaining versus time for each storage condition to determine the degradation rate.

Visualizations

TroubleshootingWorkflow This compound Troubleshooting Workflow start Inconsistent Experimental Results check_storage Check Storage Conditions (Temp, Light, Moisture) start->check_storage check_handling Review Handling Procedures (Freeze-Thaw Cycles) check_storage->check_handling Storage OK analyze_purity Analyze Purity (HPLC/MS) check_handling->analyze_purity Handling OK degraded Degradation Confirmed analyze_purity->degraded Low Purity not_degraded Purity is High analyze_purity->not_degraded High Purity prepare_fresh Prepare Fresh Stock Solution and Aliquot degraded->prepare_fresh investigate_other Investigate Other Experimental Variables not_degraded->investigate_other end Problem Resolved prepare_fresh->end investigate_other->end

Caption: Troubleshooting workflow for inconsistent experimental results.

PurineMetabolism Simplified Purine Metabolism Pathway guanine This compound gmp Guanosine Monophosphate (GMP) guanine->gmp gdp Guanosine Diphosphate (GDP) gmp->gdp gtp Guanosine Triphosphate (GTP) gdp->gtp dgtp Deoxyguanosine Triphosphate (dGTP) gdp->dgtp rna RNA gtp->rna dna DNA dgtp->dna salvage Salvage Pathway de_novo De Novo Synthesis

Caption: Incorporation of Guanine into nucleic acids via the salvage pathway.

References

Technical Support Center: Best Practices for Guanine-13C5,15N5 Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to handling and preparing Guanine-13C5,15N5 standards for accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled (SIL) version of guanine, a fundamental component of DNA and RNA. In this standard, five carbon atoms are replaced with their heavier isotope, Carbon-13 (¹³C), and five nitrogen atoms are replaced with Nitrogen-15 (¹⁵N). This labeling results in a molecule that is chemically identical to endogenous guanine but has a higher mass.

In quantitative mass spectrometry-based assays, such as liquid chromatography-mass spectrometry (LC-MS), this compound serves as an ideal internal standard. Because it behaves almost identically to the unlabeled analyte during sample preparation, chromatography, and ionization, it can effectively correct for variations in sample extraction, matrix effects, and instrument response, leading to more accurate and precise quantification of guanine.

Q2: How should I store this compound standards?

Proper storage is critical to maintain the integrity and stability of your this compound standard. Always refer to the manufacturer's certificate of analysis for specific recommendations. General best practices are summarized in the table below.

Q3: What solvents should I use to dissolve this compound?

Guanine and its isotopologues have limited solubility in neutral aqueous solutions and many common organic solvents. Solubility is significantly improved in dilute acidic or basic solutions.

Q4: What is the isotopic purity of this compound and why is it important?

Isotopic purity refers to the percentage of the standard that is fully labeled with the desired heavy isotopes. High isotopic purity is crucial for accurate quantification, as the presence of unlabeled guanine in the standard can lead to an overestimation of the analyte concentration. Always check the certificate of analysis for the specified isotopic enrichment, which should ideally be >98%.

Data Presentation: Properties of this compound

The following tables summarize key quantitative data for the handling and preparation of this compound standards.

Table 1: Recommended Storage Conditions

ConditionSolid StandardIn Solution
Temperature -20°C for long-term storage. Room temperature is acceptable for short-term storage if protected from light and moisture.-20°C or -80°C.
Light Protect from light.Store in amber vials or protect from light.
Moisture Store in a desiccated environment.Use anhydrous solvents where possible and store tightly sealed.
Stability Can be stable for ≥ 4 years when stored correctly.Up to 6 months at -80°C. Avoid repeated freeze-thaw cycles.

Table 2: Solubility of Guanine

SolventSolubilityNotes
Water (neutral pH)Practically insoluble.Intermolecular hydrogen bonding limits solubility.
Dilute Acids (e.g., 0.1 M HCl)Soluble.Protonation of the guanine molecule increases solubility.
Dilute Bases (e.g., 0.1 M NaOH)Soluble.Deprotonation of the guanine molecule increases solubility.
AcetonitrileSlightly soluble (0.1-1 mg/mL).Often used in mobile phases for LC-MS.
MethanolSparingly soluble.Can be used for preparing stock solutions, often with modifiers.
Dimethyl Sulfoxide (DMSO)Soluble.A good solvent for creating concentrated stock solutions.
EthanolSlightly soluble.

Experimental Protocols

Detailed Methodology for Preparation of this compound Standard Stock and Working Solutions for LC-MS/MS Analysis

This protocol provides a general procedure for preparing this compound standards for use in a quantitative LC-MS/MS workflow.

Materials:

  • This compound solid standard

  • Ammonium hydroxide solution (e.g., 0.1 M) or Formic acid (e.g., 0.1%)

  • LC-MS grade water

  • LC-MS grade methanol or acetonitrile

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Calibrated pipettes

  • Vortex mixer

  • Sonicator

Procedure:

  • Preparation of Stock Solution (e.g., 1 mg/mL):

    • Allow the solid this compound standard to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh a precise amount of the solid standard (e.g., 1 mg) using a calibrated analytical balance.

    • Transfer the weighed standard to a volumetric flask (e.g., 1 mL).

    • To aid dissolution, add a small amount of a solubilizing agent. For example, add 50 µL of 1 M ammonium hydroxide to a 1 mL flask for a basic solution, or an equivalent amount of a suitable acid.

    • Add a portion of the final solvent (e.g., 50:50 methanol:water) to the flask, vortex, and sonicate for 10-15 minutes to ensure complete dissolution.

    • Bring the solution to the final volume with the solvent and mix thoroughly.

    • Store the stock solution in an amber vial at -20°C or -80°C.

  • Preparation of Intermediate and Working Standards:

    • Prepare a series of intermediate and working standard solutions by performing serial dilutions of the stock solution with the appropriate mobile phase or a solvent compatible with your analytical method (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

    • The concentration of the working internal standard should be optimized for your specific assay and instrument but is typically in the low to mid-range of the calibration curve.

Troubleshooting Guides

Issue 1: Low or No Signal from this compound Standard

  • Question: I am not observing the expected signal intensity for my this compound internal standard in my LC-MS/MS analysis. What are the possible causes?

  • Answer:

    • Improper Storage or Degradation: Verify that the standard was stored under the recommended conditions (see Table 1). Improper storage can lead to degradation of the standard. Always prepare fresh working solutions from the stock for each experiment.

    • Incomplete Dissolution: Guanine is poorly soluble in neutral solutions. Ensure complete dissolution by using a suitable acidic or basic solvent and employing vortexing and sonication. Visually inspect the solution for any particulate matter.

    • Pipetting or Dilution Errors: Double-check all calculations and ensure that calibrated pipettes and volumetric flasks were used for the preparation of stock and working solutions.

    • MS/MS Parameter Optimization: Ensure that the mass spectrometer is properly tuned and that the precursor and product ion m/z values for this compound are correctly entered in the acquisition method. The collision energy and other source parameters should be optimized for this specific molecule.

    • In-source Fragmentation: Guanine can undergo in-source fragmentation, which can reduce the intensity of the intended precursor ion. Optimize the ion source parameters (e.g., declustering potential or fragmentor voltage) to minimize this effect.

Issue 2: Poor Peak Shape (Tailing, Broadening, or Splitting)

  • Question: The chromatographic peak for my this compound standard is tailing or split. What could be the issue?

  • Answer:

    • Column Overload: Injecting too high a concentration of the standard can lead to peak broadening and tailing. Try diluting the working standard.

    • Incompatible Injection Solvent: If the injection solvent is significantly stronger than the initial mobile phase, it

Validation & Comparative

A Researcher's Guide to Validating Guanine-13C5,15N5 Incorporation by Mass Spectrometry: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately quantifying the incorporation of stable isotope-labeled nucleosides is paramount for a multitude of applications, from metabolic labeling studies to the development of nucleic acid therapeutics. This guide provides an objective comparison of mass spectrometry-based validation of Guanine-13C5,15N5 incorporation with alternative labeling techniques, supported by detailed experimental protocols and data presentation to aid in methodological selection.

The use of stable isotope-labeled compounds, such as this compound, offers a powerful and non-radioactive approach to trace the metabolic fate of nucleic acids and quantify their synthesis and turnover. Mass spectrometry stands as the gold standard for validating the incorporation of these heavy isotopes due to its high sensitivity, specificity, and ability to provide precise molecular information. This guide will delve into the specifics of this methodology while also providing a comparative overview of traditional techniques like radioactive labeling with ³²P and non-radioactive enzymatic labeling with biotin.

Performance Comparison: this compound vs. Alternative Labeling Methods

The choice of a nucleic acid labeling method is contingent on the specific experimental goals, available instrumentation, and the desired level of quantitative accuracy. While this compound coupled with mass spectrometry offers unparalleled specificity, other methods provide advantages in terms of workflow simplicity or signal detection methods.

FeatureThis compound with Mass SpectrometryBiotin Labeling³²P Radiolabeling
Principle Incorporation of a stable, heavy isotope-labeled guanine analog, detected by a mass shift in mass spectrometry.Enzymatic or chemical attachment of a biotin molecule, detected via streptavidin-based assays.Incorporation of a radioactive phosphorus isotope, detected by autoradiography or scintillation counting.
Detection Method Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).Colorimetric, chemiluminescent, or fluorescent assays.Autoradiography, phosphor imaging, or scintillation counting.
Quantitative Yes, provides precise quantification of incorporation efficiency.Semi-quantitative to quantitative, depending on the detection method and standards.Quantitative, highly sensitive for low abundance molecules.
Specificity High, directly measures the mass of the labeled molecule.Moderate, relies on the specificity of the streptavidin-biotin interaction.High, directly detects the radioactive signal.
Safety Non-radioactive, minimal safety concerns.Non-radioactive, minimal safety concerns.Radioactive, requires specialized handling and disposal procedures.
Workflow Requires expertise in mass spectrometry and data analysis.Relatively straightforward and widely used.Requires handling of radioactive materials and specialized equipment.
Cost High initial instrument cost, moderate reagent cost.Low to moderate reagent and instrument cost.Moderate reagent cost, requires specialized safety infrastructure.

Experimental Protocols

Validating this compound Incorporation by LC-MS/MS

This protocol outlines the general steps for the metabolic labeling of nucleic acids with this compound and subsequent analysis by mass spectrometry to determine incorporation efficiency.

1. Metabolic Labeling:

  • Culture cells or organisms in a medium where the standard guanine has been replaced with this compound. The concentration and duration of labeling will need to be optimized based on the cell type and experimental goals.

  • Harvest the cells and extract the total RNA or DNA using a standard nucleic acid purification kit.

2. Nucleic Acid Digestion:

  • Digest the purified nucleic acids into individual nucleosides. This is typically achieved using a cocktail of nucleases, such as nuclease P1, followed by a phosphatase, like alkaline phosphatase, to remove the phosphate groups.

3. LC-MS/MS Analysis:

  • Separate the resulting nucleosides using reverse-phase liquid chromatography.

  • Analyze the eluting nucleosides using a tandem mass spectrometer operating in a positive ion mode.

  • Monitor for the specific mass-to-charge ratio (m/z) of both unlabeled guanosine and the heavy-labeled guanosine. The incorporation of this compound will result in a predictable mass shift. For instance, using a 13C/15N isotopically enriched guanosine triphosphate for in vitro transcription results in a 15 Da higher mass for the labeled guanosine compared to its unlabeled counterpart[1].

4. Data Analysis and Incorporation Efficiency Calculation:

  • Extract the ion chromatograms for both the light (unlabeled) and heavy (labeled) guanosine.

  • Calculate the area under the curve for each peak.

  • The incorporation efficiency can be calculated using the following formula: Incorporation Efficiency (%) = (Area_heavy / (Area_heavy + Area_light)) * 100

Guanine_MS_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis MetabolicLabeling Metabolic Labeling with This compound NucleicAcidExtraction Nucleic Acid Extraction MetabolicLabeling->NucleicAcidExtraction EnzymaticDigestion Enzymatic Digestion to Nucleosides NucleicAcidExtraction->EnzymaticDigestion LC_Separation LC Separation EnzymaticDigestion->LC_Separation Tandem_MS Tandem Mass Spectrometry (MS/MS) LC_Separation->Tandem_MS PeakIntegration Peak Integration (Light vs. Heavy) Tandem_MS->PeakIntegration CalcEfficiency Calculate Incorporation Efficiency PeakIntegration->CalcEfficiency

This compound Incorporation Workflow
Alternative Method 1: Biotin Labeling of Nucleic Acids

Biotin labeling is a common non-radioactive method for tagging nucleic acids.

1. Labeling Reaction:

  • Enzymatic Labeling: Incorporate biotinylated nucleotides (e.g., Biotin-16-UTP) during in vitro transcription or PCR.

  • Chemical Labeling: Covalently attach biotin to the nucleic acid using chemical cross-linkers.

2. Purification:

  • Remove unincorporated biotin labels using spin columns or ethanol precipitation.

3. Detection:

  • Detect the biotinylated nucleic acids using streptavidin conjugated to an enzyme (e.g., HRP, AP) or a fluorophore.

  • Quantify the signal using a colorimetric, chemiluminescent, or fluorescence-based plate reader or imager.

Biotin_Labeling_Workflow Labeling Biotin Labeling (Enzymatic or Chemical) Purification Purification of Labeled Nucleic Acid Labeling->Purification Detection Streptavidin-based Detection Purification->Detection Quantification Signal Quantification Detection->Quantification

Biotin Labeling Workflow
Alternative Method 2: ³²P Radiolabeling of Nucleic Acids

³²P labeling is a highly sensitive method for detecting and quantifying nucleic acids.

1. Labeling Reaction:

  • Incorporate [α-³²P] or [γ-³²P] labeled nucleotides during enzymatic reactions such as in vitro transcription, 5'-end labeling with T4 polynucleotide kinase, or 3'-end labeling.

2. Purification:

  • Remove unincorporated radioactive nucleotides using size-exclusion chromatography or gel electrophoresis.

3. Detection and Quantification:

  • Expose the labeled nucleic acids to a phosphor screen or X-ray film (autoradiography).

  • Quantify the signal intensity using a phosphor imager or by scintillation counting of excised gel bands. The ³²P-postlabeling assay is an ultrasensitive method capable of detecting adduct levels as low as one in 10⁹-10¹⁰ normal nucleotides[2].

P32_Labeling_Workflow Labeling 32P Radiolabeling Reaction Purification Purification of Labeled Nucleic Acid Labeling->Purification Detection Autoradiography or Phosphor Imaging Purification->Detection Quantification Signal Quantification Detection->Quantification

³²P Radiolabeling Workflow

Choosing the Right Method: A Decision Pathway

The selection of an appropriate nucleic acid labeling and validation method is a critical decision in experimental design. The following diagram illustrates a logical pathway to guide this choice based on key experimental requirements.

Decision_Tree Start Start: Need to Label and Quantify Nucleic Acids Question1 Is absolute quantification of incorporation efficiency critical? Start->Question1 Question2 Is high sensitivity for very low abundance transcripts required? Question1->Question2 No Method_MS This compound + Mass Spectrometry Question1->Method_MS Yes Question3 Is a simple, non-radioactive workflow preferred? Question2->Question3 No Method_P32 32P Radiolabeling Question2->Method_P32 Yes Question3->Method_MS No, but require high specificity Method_Biotin Biotin Labeling Question3->Method_Biotin Yes

Decision Guide for Nucleic Acid Labeling

References

A Comparative Guide to Guanine-13C5,15N5 and [15N5]-Guanine for Metabolic Labeling Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of metabolic research, stable isotope labeling is an indispensable technique for tracing the fate of molecules through complex biochemical pathways. When studying nucleic acid metabolism, DNA/RNA synthesis, and nucleotide salvage pathways, isotopically labeled guanine serves as a powerful tool. This guide provides an objective comparison of two common guanine isotopologues, Guanine-13C5,15N5 and [15N5]-Guanine, to aid researchers in selecting the optimal tracer for their experimental needs.

Principle of Metabolic Labeling with Guanine Isotopologues

Metabolic labeling with heavy guanine relies on the cellular uptake of the labeled nucleobase and its incorporation into the nucleotide pool through the purine salvage pathway. This pathway allows cells to recycle purines from degraded nucleic acids. Once incorporated, the heavy guanine is converted into guanosine monophosphate (GMP), which can then be phosphorylated to guanosine diphosphate (GDP) and guanosine triphosphate (GTP). These labeled nucleotides are subsequently used in a variety of cellular processes, most notably DNA and RNA synthesis. By using mass spectrometry to detect the mass shift imparted by the heavy isotopes, researchers can quantify the rate of new nucleic acid synthesis and trace the flow of guanine through interconnected metabolic networks.

Head-to-Head Comparison: this compound vs. [15N5]-Guanine

The primary distinction between these two tracers lies in the isotopes used for labeling. This compound is a fully labeled molecule, with all five carbon atoms replaced by carbon-13 (¹³C) and all five nitrogen atoms replaced by nitrogen-15 (¹⁵N). In contrast, [¹⁵N₅]-Guanine is labeled only with nitrogen-15. This difference in labeling strategy has significant implications for experimental design and data analysis.

FeatureThis compound[15N5]-Guanine
Isotopic Composition All 5 carbon atoms are ¹³C; all 5 nitrogen atoms are ¹⁵N.All 5 nitrogen atoms are ¹⁵N; carbon atoms are the natural abundance ¹²C.
Mass Shift (vs. Unlabeled) +10 Da+5 Da
Primary Application Metabolic flux analysis of both carbon and nitrogen pathways.Tracing nitrogen metabolism and nucleic acid synthesis.
Resolution in Mass Spec. Larger mass shift provides better separation from the unlabeled isotopologue, potentially improving quantification accuracy.Smaller mass shift may be more susceptible to spectral overlap with other molecules.
Cost Generally higher due to the dual labeling.Generally lower than the dual-labeled counterpart.
Metabolic Perturbation The higher mass may have a subtle, though likely negligible, kinetic isotope effect.Minimal kinetic isotope effect expected.

Performance Characteristics

While direct comparative studies are limited, the performance of each tracer can be inferred from studies utilizing similar labeling strategies.

Incorporation Efficiency

The incorporation of exogenous guanine into cellular nucleotide pools is highly dependent on the cell type and the activity of the purine salvage pathway. For both tracers, efficient labeling is contingent on the cell's ability to uptake and metabolize guanine. In general, high incorporation efficiency can be expected in cell lines with active salvage pathways.

Analytical Sensitivity and Precision

The larger mass shift of this compound (+10 Da) offers a distinct advantage in mass spectrometry analysis. This significant separation from the unlabeled guanine peak can lead to more precise quantification with a lower limit of detection, as it minimizes the potential for isotopic envelope overlap. The +5 Da shift of [¹⁵N₅]-Guanine is also readily detectable, though it may require higher resolution mass spectrometry to achieve the same level of precision in complex biological matrices.

Metabolic Flux Analysis

For studies aiming to simultaneously track both carbon and nitrogen flux through the purine metabolic network, this compound is the superior choice. The dual label allows for the deconvolution of pathways involving both carbon and nitrogen atoms, providing a more comprehensive picture of metabolic reprogramming in response to stimuli or disease. [¹⁵N₅]-Guanine is well-suited for studies focused specifically on nitrogen metabolism and the rate of new nucleic acid synthesis.

Experimental Protocols

The following is a general protocol for metabolic labeling of cultured mammalian cells with isotopically labeled guanine. Optimization will be required for specific cell lines and experimental goals.

Cell Culture and Labeling
  • Cell Seeding: Plate cells at a density that will allow for logarithmic growth throughout the labeling period.

  • Media Preparation: Prepare complete growth media containing the desired concentration of either this compound or [¹⁵N₅]-Guanine. The final concentration will need to be optimized, but a starting point of 10-50 µM is common for nucleobase labeling.

  • Labeling: Remove the standard growth media and replace it with the labeling media. Culture the cells for the desired period. The labeling time can range from a few hours to several cell doublings, depending on the desired level of isotopic enrichment.

  • Cell Harvest: After the labeling period, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining labeling media. Harvest the cells by scraping or trypsinization.

Nucleic Acid Extraction and Hydrolysis
  • DNA/RNA Extraction: Extract DNA and/or RNA from the cell pellet using a commercial kit or standard phenol-chloroform extraction protocol.

  • Enzymatic Hydrolysis: To analyze the incorporation of labeled guanine into the nucleobase pool, the extracted nucleic acids must be hydrolyzed to individual nucleosides or nucleobases. This is typically achieved through enzymatic digestion using a cocktail of nucleases and phosphatases.

LC-MS/MS Analysis
  • Chromatographic Separation: Separate the resulting nucleosides/nucleobases using liquid chromatography (LC), typically with a reversed-phase C18 column.

  • Mass Spectrometry Detection: Analyze the eluent using tandem mass spectrometry (MS/MS) to quantify the abundance of the labeled and unlabeled guanine species. The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode for targeted quantification.

Visualizing Metabolic Pathways and Workflows

Purine Salvage Pathway

The following diagram illustrates the incorporation of labeled guanine into the cellular nucleotide pool via the purine salvage pathway.

Purine_Salvage_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Labeled_Guanine Labeled Guanine (this compound or [15N5]-Guanine) Guanine_pool Guanine Pool Labeled_Guanine->Guanine_pool Uptake GMP Guanosine Monophosphate (GMP) Guanine_pool->GMP HGPRT GDP Guanosine Diphosphate (GDP) GMP->GDP GTP Guanosine Triphosphate (GTP) GDP->GTP DNA_RNA DNA/RNA Synthesis GTP->DNA_RNA Experimental_Workflow Cell_Culture 1. Cell Culture Labeling 2. Add Labeled Guanine Cell_Culture->Labeling Harvest 3. Harvest Cells Labeling->Harvest Extraction 4. DNA/RNA Extraction Harvest->Extraction Hydrolysis 5. Enzymatic Hydrolysis Extraction->Hydrolysis LCMS 6. LC-MS/MS Analysis Hydrolysis->LCMS Data_Analysis 7. Data Analysis LCMS->Data_Analysis

The Unrivaled Precision of Guanine-¹³C₅,¹⁵N₅ in DNA Adduct Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the critical work of DNA adduct analysis, the choice of an internal standard is paramount to achieving accurate and reliable quantification. This guide provides an in-depth comparison of Guanine-¹³C₅,¹⁵N₅ with other internal standards, supported by experimental data, demonstrating its superior performance in isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

The formation of DNA adducts, which are covalent modifications of DNA by reactive chemicals, is a key event in chemical carcinogenesis.[1] Accurate measurement of these adducts serves as a crucial biomarker for assessing cancer risk and understanding the mechanisms of carcinogens.[2] Among the various analytical techniques, isotope dilution LC-MS/MS is considered the gold standard due to its high selectivity, sensitivity, and accuracy.[1][2] The precision of this method hinges on the quality of the stable isotope-labeled internal standard used.

The Gold Standard: Why Guanine-¹³C₅,¹⁵N₅ Excels

Stable isotope-labeled internal standards (SIL-ISs) are considered the benchmark for quantitative mass spectrometry because they share nearly identical physicochemical properties with the analyte of interest.[3] This allows them to effectively compensate for variations during sample preparation, chromatography, and ionization. While various isotopes can be used for labeling, including deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N), standards incorporating both ¹³C and ¹⁵N, such as Guanine-¹³C₅,¹⁵N₅, offer distinct advantages.

Key Performance Advantages of ¹³C,¹⁵N Labeling:

  • Identical Chromatographic Behavior: Guanine-¹³C₅,¹⁵N₅ co-elutes perfectly with its unlabeled counterpart. This is a critical factor, as deuterium-labeled standards can exhibit slight chromatographic shifts due to the isotope effect, potentially leading to differential matrix effects and compromised accuracy.

  • Superior Isotopic Stability: The ¹³C and ¹⁵N labels are integrated into the core structure of the guanine molecule, making them exceptionally stable and not susceptible to the back-exchange that can sometimes occur with deuterium labels, especially under certain pH or temperature conditions.

  • Elimination of Isotopic Interference: A significant mass difference (typically +10 Da for Guanine-¹³C₅,¹⁵N₅) between the internal standard and the analyte minimizes any potential for isotopic crosstalk, ensuring a clean and unambiguous signal.

Performance Data: A Head-to-Head Comparison

A recent study by Sun et al. (2025) provides a direct comparison of the performance of ¹³C,¹⁵N-labeled guanine and deuterium-labeled methyl-guanine adducts as internal standards in a validated LC-MS/MS method for quantifying guanine and its methylated adducts, O⁶-methylguanine (O⁶-MeG) and N⁷-methylguanine (N⁷-MeG). The results clearly illustrate the robustness of using multiply-labeled internal standards.

Table 1: Comparison of Method Validation Parameters for Guanine Adduct Quantification

Validation ParameterGuanine (using Gua-¹³C₂,¹⁵N IS)O⁶-Methylguanine (using 6-CD₃-Gua IS)N⁷-Methylguanine (using 7-CD₃-Gua IS)
Linearity (r²) > 0.998> 0.998> 0.998
Limit of Quantification (LOQ) 0.5 ng/mL0.1 ng/mL0.1 ng/mL
Accuracy (% Recovery) 95.8% - 104.3%96.7% - 103.8%97.2% - 102.5%
Precision (RSD%)
- Intra-day≤ 5.8%≤ 6.5%≤ 7.1%
- Inter-day≤ 8.2%≤ 9.3%≤ 8.9%
Extraction Recovery 85.2% - 91.5%83.7% - 89.6%84.1% - 90.3%
Matrix Effect 92.4% - 98.7%90.8% - 97.5%91.5% - 98.2%
Stability (24h at RT) StableStableStable

Data synthesized from Sun et al. (2025)

While the deuterium-labeled standards for the methylated adducts performed well in this validated assay, the use of ¹³C and ¹⁵N labels in the guanine internal standard provides the highest theoretical assurance of identical behavior to the analyte. For novel adduct discovery and the most rigorous quantitative studies, a fully ¹³C and ¹⁵N-labeled adduct-specific internal standard is the ideal choice.

Alternative Internal Standards: A Brief Overview

While Guanine-¹³C₅,¹⁵N₅ represents the pinnacle of internal standards for guanine adducts, other methods have been employed with varying degrees of success.

  • Deuterium-Labeled Standards: These are more common due to lower synthesis costs. However, as mentioned, they can exhibit chromatographic shifts and, in some cases, isotopic instability. Careful validation is essential to ensure these factors do not impact data quality.

  • Structural Analogs: In the absence of a suitable stable isotope-labeled standard, a structurally similar molecule may be used. This approach is the least desirable as the analog will have different retention times and ionization efficiencies, providing less reliable correction for matrix effects and other analytical variables.

  • ³²P-Postlabeling: This older technique offers high sensitivity but lacks structural specificity and can be prone to quantification errors due to variable labeling efficiency.

Experimental Methodologies

The following protocols provide a detailed overview of the key steps in DNA adduct analysis using isotope dilution LC-MS/MS.

Experimental Protocol 1: DNA Extraction, Hydrolysis, and Purification

This protocol outlines the general procedure for preparing DNA samples for LC-MS/MS analysis.

  • DNA Isolation: Isolate genomic DNA from tissues or cells using standard protocols (e.g., phenol-chloroform extraction or commercial kits), ensuring minimal oxidative damage during the process.

  • Internal Standard Spiking: Add a known amount of the Guanine-¹³C₅,¹⁵N₅ internal standard (and/or adduct-specific labeled standards) to the DNA sample prior to hydrolysis. This is a critical step to ensure correction for any analyte loss during subsequent sample preparation steps.

  • Enzymatic Hydrolysis: Digest the DNA to individual nucleosides using a cocktail of enzymes such as nuclease P1, and alkaline phosphatase. This enzymatic approach is gentle and preserves the adduct structure.

  • Solid-Phase Extraction (SPE): Enrich the DNA adducts and remove unmodified nucleosides and other matrix components using a suitable SPE cartridge (e.g., C18).

  • Sample Reconstitution: Evaporate the purified sample to dryness and reconstitute in a mobile phase-compatible solvent for LC-MS/MS analysis.

Experimental Protocol 2: LC-MS/MS Analysis

This protocol describes the instrumental analysis of the prepared DNA adduct samples.

  • Chromatographic Separation:

    • Column: Use a high-resolution reversed-phase column (e.g., C18) suitable for separating nucleosides and their adducts.

    • Mobile Phase: Employ a gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Optimize the flow rate for the specific column and LC system (e.g., 0.2-0.4 mL/min for standard UPLC).

  • Mass Spectrometric Detection:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode, as it is highly effective for ionizing nucleosides and their adducts.

    • Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification.

    • MRM Transitions: Optimize the precursor-to-product ion transitions for both the native DNA adduct and the Guanine-¹³C₅,¹⁵N₅ internal standard. For example, for O⁶-methylguanine, the transition might be m/z 166.1 → 149.1, while for its deuterated standard (O⁶-CD₃-guanine), it could be m/z 169.1 → 152.1.

  • Quantification: Calculate the concentration of the DNA adduct by determining the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

Visualizing the Workflow

The following diagrams, created using Graphviz, illustrate the key processes in DNA adduct analysis.

DNA_Adduct_Formation cluster_0 Cellular Environment Carcinogen Carcinogen Metabolic Activation Metabolic Activation Carcinogen->Metabolic Activation Reactive Intermediate Reactive Intermediate Metabolic Activation->Reactive Intermediate DNA DNA Reactive Intermediate->DNA DNA Adduct DNA Adduct DNA->DNA Adduct DNA_Repair DNA Repair DNA Adduct->DNA_Repair Successful Mutation Mutation DNA Adduct->Mutation Unrepaired

Caption: Carcinogen metabolism and DNA adduct formation pathway.

DNA_Adduct_Analysis_Workflow cluster_1 Sample Preparation cluster_2 Instrumental Analysis cluster_3 Data Analysis DNA_Isolation 1. DNA Isolation from Tissue/Cells IS_Spiking 2. Internal Standard Spiking (Guanine-¹³C₅,¹⁵N₅) DNA_Isolation->IS_Spiking Enzymatic_Hydrolysis 3. Enzymatic Hydrolysis to Nucleosides IS_Spiking->Enzymatic_Hydrolysis SPE_Purification 4. Solid-Phase Extraction (Adduct Enrichment) Enzymatic_Hydrolysis->SPE_Purification LC_Separation 5. UPLC Separation SPE_Purification->LC_Separation MS_Detection 6. Tandem Mass Spectrometry (MRM Detection) LC_Separation->MS_Detection Quantification 7. Quantification (Peak Area Ratio vs. Calibration Curve) MS_Detection->Quantification

Caption: Experimental workflow for DNA adduct quantification.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Guanine-13C5,15N5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Proper Disposal of Guanine-13C5,15N5

This compound is a stable isotope-labeled compound, meaning it is not radioactive.[1] Consequently, its disposal protocol aligns with that of standard, unlabeled guanine and other non-radioactive chemical waste.[] Adherence to proper disposal procedures is crucial for laboratory safety and environmental protection. This guide provides detailed, step-by-step instructions for the safe handling and disposal of this compound.

I. Hazard Identification and Safety Precautions

Before handling this compound, it is imperative to be aware of its potential hazards and to take appropriate safety measures. The primary hazards associated with guanine, and by extension its isotopically labeled form, are related to irritation.

Summary of Guanine Hazards:

Hazard TypeClassificationPrecautionary Statement
Skin IrritationCauses skin irritation[3][4]Wash hands and other exposed areas with mild soap and water before breaks and at the end of work.[3]
Eye IrritationCauses serious eye irritationWear safety glasses. If in eyes, rinse cautiously with water for several minutes.
Respiratory IrritationMay cause respiratory irritationAvoid breathing dust. Use only in a well-ventilated area.

Personal Protective Equipment (PPE):

EquipmentSpecification
Hand ProtectionProtective gloves
Eye ProtectionChemical goggles or safety glasses
Body ProtectionWear suitable protective clothing
Respiratory ProtectionIn case of inadequate ventilation, wear respiratory protection

II. Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's hazardous waste program. Under no circumstances should it be disposed of in the regular trash or poured down the drain.

Experimental Protocol: Waste Segregation and Collection

  • Designate a Waste Container: Use a chemically compatible container with a secure, leak-proof lid for collecting this compound waste. Plastic containers are generally preferred.

  • Label the Container: Clearly label the waste container as "Hazardous Waste." The label must include the full chemical name: "this compound".

  • Segregate the Waste: Do not mix this compound waste with other incompatible chemical wastes. It should be stored separately from acids and bases.

  • Accumulate Waste: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation.

  • Request Pickup: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EH&S) or a licensed professional waste disposal service for pickup.

III. Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

GuanineDisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe container Select Labeled, Compatible Waste Container ppe->container transfer Transfer Waste to Container container->transfer seal Securely Seal Container transfer->seal saa Store in Designated Satellite Accumulation Area (SAA) seal->saa segregate Segregate from Incompatible Wastes saa->segregate contact_ehs Contact EH&S for Waste Pickup segregate->contact_ehs end End: Professional Disposal contact_ehs->end

Caption: Workflow for this compound Disposal.

IV. Emergency Procedures

In the event of a spill or exposure, follow these procedures:

  • Spill: For a small spill, mechanically take up the solid (sweep or shovel) and collect it in a suitable container for disposal. Ensure adequate ventilation.

  • Inhalation: If inhaled, move the person to fresh air. If symptoms persist, seek medical advice.

  • Skin Contact: Remove contaminated clothing and rinse the skin with water. If irritation occurs, consult a physician.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 10 minutes, holding the eyelids apart. Consult an ophthalmologist for any eye irritation.

  • Ingestion: Rinse the mouth with water. Call a doctor if you feel unwell.

By adhering to these guidelines, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure laboratory environment.

References

Safeguarding Your Research: A Guide to Handling Guanine-13C5,15N5

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of Guanine-13C5,15N5.

This compound is a stable, non-radioactive isotopically labeled compound. As such, it does not necessitate specialized precautions for handling radioactive materials.[1] The primary safety considerations are aligned with those for the unlabeled parent compound, Guanine. While Guanine is not classified as a hazardous chemical, it may cause respiratory irritation if inhaled as a dust.[2] Therefore, adherence to standard laboratory safety protocols is crucial to ensure a safe working environment.

This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), handling procedures, and disposal plans to minimize risk and ensure the integrity of your research.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, based on standard laboratory safety practices for handling chemical powders.

PPE CategoryItemSpecificationsPurpose
Eye and Face Protection Safety Glasses with Side Shields or Safety GogglesConforming to EN166 (EU) or NIOSH (US) standards.[3]To protect eyes from dust particles.
Hand Protection Nitrile GlovesChemically resistant and disposable.To prevent skin contact.
Body Protection Laboratory CoatStandard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Not generally requiredUse in a well-ventilated area. A dust mask may be used for handling large quantities or if dust is generated.To prevent inhalation of dust particles.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is paramount to ensuring safety and preventing contamination.

  • Preparation :

    • Ensure the work area, typically a laboratory fume hood or a designated bench in a well-ventilated area, is clean and uncluttered.

    • Confirm that all necessary PPE is available and in good condition.

    • Have all necessary equipment (e.g., spatulas, weighing paper, vials) ready.

  • Handling :

    • Wear all required PPE before handling the compound.

    • Handle this compound in a manner that minimizes the generation of dust.

    • Use a spatula for transferring the solid compound.

    • If weighing, do so in a draft-shielded balance or within a fume hood.

    • Close the container tightly after use to prevent contamination and exposure.

  • Post-Handling :

    • Clean the work area thoroughly with an appropriate solvent (e.g., 70% ethanol) to remove any residual powder.

    • Dispose of all contaminated disposables, including gloves and weighing paper, in the designated chemical waste container.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

As this compound is a stable isotopically labeled compound, its disposal does not require special procedures for radioactive waste.[1][] The waste should be handled in accordance with standard laboratory procedures for chemical waste.

  • Solid Waste :

    • Contaminated materials such as gloves, weighing paper, and empty containers should be placed in a clearly labeled chemical waste bag or container.

  • Liquid Waste :

    • Solutions containing this compound should be collected in a designated, labeled waste container for non-hazardous chemical waste.

  • Waste Segregation :

    • Do not mix this compound waste with other incompatible waste streams.

  • Final Disposal :

    • All chemical waste must be disposed of through the institution's environmental health and safety (EHS) office, following local and national regulations.

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.

Guanine_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal Prep_Area Clean Work Area Don_PPE Don PPE Prep_Area->Don_PPE Handle_Compound Handle Compound (Minimize Dust) Don_PPE->Handle_Compound Clean_Area Clean Work Area Handle_Compound->Clean_Area Dispose_Waste Dispose of Waste Clean_Area->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Doff_PPE->Wash_Hands

Caption: Workflow for safe handling of this compound.

References

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